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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of CysLT1 Receptor Antagonists

Disclaimer: The initial query for "(R)-L 888607" identified this compound as the inactive isomer of L-888,607, a potent and selective CRTH2 receptor agonist. This technical guide will instead focus on the mechanism of ac...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "(R)-L 888607" identified this compound as the inactive isomer of L-888,607, a potent and selective CRTH2 receptor agonist. This technical guide will instead focus on the mechanism of action of Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists, a class of drugs relevant to the broader therapeutic area implied by the initial query. This guide will use Montelukast as a primary example due to the wealth of available data.

Introduction to Cysteinyl Leukotrienes and the CysLT1 Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] They play a crucial role in the pathophysiology of various inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[3][4] The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor.[5][6]

The CysLT1 receptor is expressed on various cells, including smooth muscle cells and tissue macrophages in the human lung, as well as on eosinophils, mast cells, and monocytes/macrophages.[4][7] Upon activation by its primary ligand, LTD4, the CysLT1 receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium concentrations.[5][8] This signaling results in a range of pro-inflammatory responses, including bronchoconstriction, increased vascular permeability, and the recruitment and activation of inflammatory cells.[2][3]

CysLT1 receptor antagonists are a class of drugs that competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting their pro-inflammatory effects.[3] This guide provides a detailed overview of the mechanism of action of these antagonists, with a focus on Montelukast.

Binding Profile of CysLT1 Receptor Antagonists

The affinity and selectivity of an antagonist for its target receptor are critical determinants of its pharmacological activity. CysLT1 receptor antagonists have been extensively characterized using radioligand binding assays.

Data Presentation: Binding Affinities of CysLT1 Receptor Antagonists
CompoundReceptor/LigandAssay TypePreparationKi (nM)Reference
Montelukast CysLT1 ([3H]LTD4)Radioligand BindingGuinea pig lung membranes~2x > LTD4[9]
Zafirlukast CysLT1 ([3H]LTD4)Radioligand BindingGuinea pig lung membranes~2x > LTD4[9]
Pranlukast CysLT1 ([3H]LTD4)Radioligand BindingLung membranes0.99 ± 0.19[10]
Pranlukast CysLT1 ([3H]LTE4)Radioligand BindingLung membranes0.63 ± 0.11[10]
Pranlukast CysLT1 ([3H]LTC4)Radioligand BindingLung membranes5640 ± 680[10]
MK-571 CysLT1 ([3H]LTD4)Radioligand BindingHuman lung membranes0.22[11]
MK-571 CysLT1 ([3H]LTD4)Radioligand BindingGuinea pig lung membranes2.1[11]

Note: A direct Ki value for Montelukast from the initial search results was not available in a numerical format, but its affinity was reported to be approximately twice that of the natural ligand, LTD4.

Experimental Protocols: Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Montelukast) for the CysLT1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig or human lung membranes, or membranes from COS-7 cells transfected with the human CysLT1 receptor).[4][9]

  • Radioligand: [3H]LTD4.[9]

  • Test compound (unlabeled antagonist).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane preparations are incubated with a fixed concentration of [3H]LTD4 and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined period to allow the binding to reach equilibrium.[12]

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism of the CysLT1 Receptor

Functional assays are essential to demonstrate that binding of an antagonist to the CysLT1 receptor translates into a functional blockade of the receptor's activity.

Data Presentation: Functional Antagonism by CysLT1 Receptor Antagonists
CompoundAssay TypeCell/Tissue TypeAgonistIC50/pA2Reference
Montelukast Calcium MobilizationMonocytesLTD4Low nanomolar[13]
Montelukast Calcium MobilizationMonocytesUDP10-5 - 10-4 M[13]
Zafirlukast Calcium MobilizationMonocytesLTD4Low nanomolar[13]
Zafirlukast Calcium MobilizationMonocytesUDP10-5 - 10-4 M[13]
MK-571 Inverse Agonist Activity--EC50 = 1.3 nM[14]
MK-571 Contraction AssayGuinea pig tracheaLTD4pA2 = 9.4[14]
MK-571 Contraction AssayGuinea pig ileumLTD4pA2 = 10.5[14]
Experimental Protocols: Calcium Mobilization Assay

Objective: To measure the ability of a CysLT1 receptor antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the CysLT1 receptor (e.g., human monocytes or cell lines transfected with the receptor).[4][13]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CysLT1 receptor agonist (e.g., LTD4).

  • Test compound (antagonist).

  • Fluorometric imaging plate reader or a fluorescence microscope.

Procedure:

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • The cells are then pre-incubated with varying concentrations of the test compound (antagonist) or vehicle control for a specific duration.

  • The baseline fluorescence is measured.

  • The cells are then stimulated with a fixed concentration of a CysLT1 receptor agonist (e.g., LTD4).

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • The inhibitory effect of the antagonist is quantified by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.

Signaling Pathways and Downstream Effects

The antagonism of the CysLT1 receptor by compounds like Montelukast prevents the activation of downstream signaling pathways, leading to the amelioration of inflammatory responses.

Mandatory Visualization: Diagrams

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses (e.g., Contraction, Inflammation) Ca_release->downstream PKC->downstream Montelukast Montelukast Montelukast->CysLT1R Blocks

Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by Montelukast.

Experimental_Workflow start Start load_cells Load cells with calcium-sensitive dye start->load_cells pre_incubate Pre-incubate with Montelukast or vehicle load_cells->pre_incubate measure_baseline Measure baseline fluorescence pre_incubate->measure_baseline stimulate Stimulate with LTD4 measure_baseline->stimulate measure_response Measure fluorescence change (Calcium influx) stimulate->measure_response analyze Analyze data and calculate IC50 measure_response->analyze end End analyze->end

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Logical_Relationship LTD4 Leukotriene D4 (LTD4) Binding Binding Event LTD4->Binding CysLT1R CysLT1 Receptor CysLT1R->Binding Montelukast Montelukast Montelukast->Binding Activation Receptor Activation Binding->Activation If LTD4 binds No_Activation Receptor Blockade Binding->No_Activation If Montelukast binds Response Pro-inflammatory Response Activation->Response No_Response Inhibition of Response No_Activation->No_Response

References

Exploratory

(R)-L 888607 CRTH2 receptor binding affinity

An In-depth Technical Guide to the CRTH2 Receptor Binding Affinity of (R)-L 888607 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding cha...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the CRTH2 Receptor Binding Affinity of (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-L 888607, a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin receptor. This document details its binding affinity, the associated signaling pathways, and the experimental protocols used for its characterization.

Introduction to CRTH2

The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory processes associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its natural ligand is Prostaglandin D2 (PGD2), a major prostanoid released by activated mast cells.[3][4] Upon activation, CRTH2 mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] (R)-L 888607 is a selective synthetic agonist developed as a chemical tool to probe the physiological and pathological functions of the CRTH2 receptor.[5][6]

Binding Affinity and Selectivity of (R)-L 888607

(R)-L 888607 exhibits high-affinity binding to the human CRTH2 receptor and displays significant selectivity over other prostanoid receptors. This makes it an invaluable tool for investigating CRTH2-specific pathways.

Quantitative Binding Data

The binding affinity of (R)-L 888607 for the human CRTH2 receptor has been determined through radioligand binding assays. The key quantitative metric is the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors.

Ligand Receptor Parameter Value (nM) Reference
(R)-L 888607Human CRTH2Ki4[5]
(R)-L 888607Human CRTH2 (DP2)Ki0.8[7]
Receptor Selectivity Profile

The selectivity of a compound is crucial for its utility as a research tool. (R)-L 888607 shows a markedly lower affinity for other related prostanoid receptors.

Ligand Receptor Parameter Value (nM) Reference
(R)-L 888607Human DP1Ki211[5]
(R)-L 888607FP ReceptorKi10018[7]
(R)-L 888607IP ReceptorKi14434[7]
(R)-L 888607TP ReceptorKi283[7]
Functional Activity

In addition to binding, (R)-L 888607 demonstrates potent functional activity as an agonist, stimulating the CRTH2 receptor at sub-nanomolar concentrations.

Ligand Assay Parameter Value (nM) Reference
(R)-L 888607Agonist ActivityEC500.4[5]

CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is coupled to the Gi family of G proteins.[2][3] Activation of CRTH2 by an agonist like (R)-L 888607 initiates a signaling cascade that leads to key cellular responses, including chemotaxis and calcium mobilization.

The primary signaling pathway involves:

  • Agonist Binding : (R)-L 888607 binds to the CRTH2 receptor.

  • Gi Protein Activation : The receptor-ligand complex activates the heterotrimeric Gi protein, causing the dissociation of the Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

  • PLC Activation and Calcium Mobilization : The Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[3]

  • PI3K Pathway : The signaling cascade also involves the activation of the PI 3-kinase (PI3K) pathway, which is crucial for mediating cellular migration (chemotaxis).[8]

CRTH2_Signaling_Pathway CRTH2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (R)-L 888607 CRTH2 CRTH2 Receptor Agonist->CRTH2 Binds Gi Gi Protein (αβγ) CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Gαi inhibits PLC Phospholipase C (PLC) Gi->PLC Gβγ activates PI3K PI 3-Kinase Gi->PI3K Gβγ activates ATP ATP IP3 IP3 PLC->IP3 Generates Chemotaxis Chemotaxis PI3K->Chemotaxis Mediates cAMP cAMP ATP->cAMP Converts Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers Ca2->Chemotaxis Contributes to

Caption: CRTH2 receptor signaling cascade upon agonist binding.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of (R)-L 888607 to the CRTH2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound ((R)-L 888607) to displace a radiolabeled ligand (e.g., [³H]-PGD2) from the receptor.

Materials
  • Membrane Preparation : Crude membrane preparations from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293-hCRTH2 cells).[9][10]

  • Radioligand : [³H]-Prostaglandin D2 ([³H]-PGD2).[8][9]

  • Unlabeled Ligands : (R)-L 888607 (competitor) and excess unlabeled PGD2 (for determining non-specific binding).[9]

  • Binding Buffer : e.g., 50 mM HEPES, 10 mM MnCl₂, 1 mM EDTA, 0.2% BSA, pH 7.0.[10] (Note: Buffer composition can vary, e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 140 mM NaCl, 5 mM KCl, pH 7.4[11]).

  • Wash Buffer : e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4.[10]

  • Filtration System : 96-well harvest plates (e.g., glass fiber filters) and a cell harvester.

  • Scintillation Counter : For measuring radioactivity.

Methodology
  • Reaction Setup : In a 96-well plate, combine the CRTH2 membrane preparation (e.g., 2.5-25 µg of protein), a fixed concentration of [³H]-PGD2 (typically near its Kd value, e.g., 3-10 nM), and varying concentrations of the unlabeled competitor, (R)-L 888607.[10][11]

  • Controls :

    • Total Binding : Wells containing membranes and [³H]-PGD2 only.

    • Non-specific Binding : Wells containing membranes, [³H]-PGD2, and a saturating concentration of unlabeled PGD2 (e.g., 10 µM).[9]

  • Incubation : Incubate the plate for 60-90 minutes at 4°C or room temperature to allow the binding reaction to reach equilibrium.[9][11]

  • Filtration : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing : Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification : After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration ((R)-L 888607).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of (R)-L 888607 that inhibits 50% of the specific binding of [³H]-PGD2).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare CRTH2 Membranes C Combine Membranes, [³H]-PGD₂, and Competitor in 96-well plate A->C B Prepare Reagents: - [³H]-PGD₂ - (R)-L 888607 dilutions - Binding Buffer B->C D Incubate to reach equilibrium (e.g., 90 min, 4°C) C->D E Rapid Filtration (Separates bound from free ligand) D->E F Wash Filters with Ice-Cold Wash Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding (Total - Non-specific) G->H I Plot Dose-Response Curve (% Inhibition vs. [Competitor]) H->I J Determine IC₅₀ and Ki values (Cheng-Prusoff Equation) I->J

Caption: Workflow for a CRTH2 competitive binding assay.

References

Foundational

(R)-L 888607: A Technical Guide to its Application in CRTH2 Receptor Research

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cell...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor. As a G protein-coupled receptor (GPCR) for prostaglandin D2 (PGD2), CRTH2 is a key player in the signaling pathways of type 2 inflammation, which underlies allergic diseases such as asthma and allergic rhinitis. The selective activation of CRTH2 by (R)-L 888607 makes it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor system. This document provides an in-depth technical overview of (R)-L 888607, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its use in research.

Core Compound Details

Identifier Value
IUPAC Name 2-[(1R)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl]acetic acid
Synonyms L-888,607
CAS Number 860033-06-3 (for the (R)-enantiomer)
Molecular Formula C19H15ClFNO2S
Molecular Weight 375.8 g/mol

Pharmacological Profile of (R)-L 888607

(R)-L 888607 is characterized by its high affinity and selectivity for the human CRTH2 receptor. Its agonist properties allow for the specific activation of the CRTH2 signaling cascade, mimicking the effects of the endogenous ligand, PGD2.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of (R)-L 888607, primarily derived from studies by Gervais et al.

Parameter Receptor Value Assay Type
Binding Affinity (Ki) Human CRTH24 nM[1]Radioligand Binding Assay
Human DP1211 nM[1]Radioligand Binding Assay
Functional Potency (EC50) Human CRTH20.4 nM[1]Calcium Mobilization Assay
In Vitro Activity Eosinophil Chemotaxis100 nM (Stimulation)[1]Chemotaxis Assay

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by (R)-L 888607 initiates a signaling cascade through its coupling to a Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event that mediates various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L888607 (R)-L 888607 CRTH2 CRTH2 Receptor L888607->CRTH2 Binds to Gi Gi/o Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER DAG DAG Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca_cyto->Cellular_Response Mediates

Caption: CRTH2 receptor signaling pathway activated by (R)-L 888607.

Experimental Protocols

The following are detailed methodologies for key experiments involving (R)-L 888607, based on standard laboratory practices and information inferred from the primary literature.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)-L 888607 for the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2 receptor

  • [3H]-PGD2 (Radioligand)

  • (R)-L 888607 (unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of (R)-L 888607, and 25 µL of [3H]-PGD2 at a final concentration equal to its Kd.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare HEK293-hCRTH2 cell membranes B Add buffer, [3H]-PGD2, and (R)-L 888607 to plate A->B C Add cell membranes to initiate binding B->C D Incubate at room temperature for 90 min C->D E Filter through glass fiber filters D->E F Wash filters with cold buffer E->F G Dry filters and add scintillation cocktail F->G H Quantify radioactivity G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for the radioligand binding assay.

Calcium Mobilization Assay for EC50 Determination

This protocol outlines a method to measure the functional potency (EC50) of (R)-L 888607 by quantifying the increase in intracellular calcium.

Materials:

  • CHO-K1 cells stably co-expressing human CRTH2 and a Gα16 promiscuous G-protein

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • (R)-L 888607

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Plate the CHO-K1-hCRTH2-Gα16 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM dye in assay buffer containing probenecid for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Record a baseline fluorescence reading.

  • Add varying concentrations of (R)-L 888607 to the wells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence intensity is used to determine the response.

  • Plot the dose-response curve and calculate the EC50 value using non-linear regression.

Calcium_Assay_Workflow A Plate CHO-K1-hCRTH2-Gα16 cells B Load cells with Fluo-4 AM dye A->B C Wash cells to remove excess dye B->C D Establish baseline fluorescence reading C->D E Add (R)-L 888607 and record fluorescence D->E F Determine peak fluorescence intensity E->F G Plot dose-response curve and calculate EC50 F->G

Caption: Workflow for the calcium mobilization assay.

Eosinophil Chemotaxis Assay

This protocol describes a method to assess the ability of (R)-L 888607 to induce the migration of eosinophils.

Materials:

  • Human peripheral blood eosinophils (isolated from healthy donors)

  • Chemotaxis chambers (e.g., Boyden chambers or similar multi-well plates with a porous membrane)

  • Assay Medium: RPMI 1640 with 0.5% BSA

  • (R)-L 888607

  • Calcein AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

  • Resuspend the eosinophils in assay medium.

  • Add assay medium containing various concentrations of (R)-L 888607 to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add the eosinophil suspension to the upper wells (on top of the membrane).

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein AM.

  • Plot the number of migrated cells against the concentration of (R)-L 888607 to determine the chemotactic response.

Chemotaxis_Assay_Workflow A Isolate human eosinophils B Add (R)-L 888607 to lower chamber wells A->B C Place membrane over lower wells B->C D Add eosinophil suspension to upper wells C->D E Incubate at 37°C for 1-2 hours D->E F Remove non-migrated cells E->F G Quantify migrated cells in lower chamber F->G H Plot chemotactic response G->H

Caption: Workflow for the eosinophil chemotaxis assay.

Conclusion

(R)-L 888607 is a critical research tool for the specific activation and study of the CRTH2 receptor. Its high potency and selectivity enable detailed investigation of the receptor's role in inflammatory and allergic processes. The experimental protocols provided in this guide offer a framework for utilizing (R)-L 888607 to further elucidate the complex signaling pathways and cellular functions mediated by CRTH2.

References

Exploratory

(R)-L 888607: A Potent and Selective CRTH2 Agonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (R)-L 888607 is a potent, selective, and orally active synthetic agonist of the Chemoattractant Receptor-homologous mol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-L 888607 is a potent, selective, and orally active synthetic agonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). Its high affinity and selectivity for the CRTH2 receptor make it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor in inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (R)-L 888607. Detailed methodologies for key experimental assays and a visualization of the CRTH2 signaling pathway are included to facilitate its application in preclinical research and drug development.

Chemical Structure and Properties

(R)-L 888607, systematically named 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid, is a complex heterocyclic molecule. Its chemical structure is characterized by a tricyclic benzopyrrolizine core, a chlorophenylsulfanyl group, a fluorine substituent, and a chiral acetic acid side chain.

Table 1: Physicochemical and Chemical Properties of (R)-L 888607

PropertyValue
IUPAC Name 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid
Synonyms L-888,607; L-888607
CAS Number 860033-06-3
Chemical Formula C19H15ClFNO2S
Molecular Weight 375.84 g/mol
Exact Mass 375.0496
SMILES Code O=C(O)C[C@@H]1CCN2C1=C(SC3=CC=C(Cl)C=C3)C4=CC=C(F)C=C42

Biological Activity and Mechanism of Action

(R)-L 888607 is a highly potent and selective agonist for the human CRTH2 receptor.[1] It exhibits sub-nanomolar affinity for this receptor, making it a powerful tool for studying CRTH2-mediated signaling and cellular responses. The agonistic activity of (R)-L 888607 at the CRTH2 receptor has been demonstrated to stimulate the migration of eosinophils, a key cell type in allergic inflammation.[1][2]

Table 2: Biological Activity of (R)-L 888607

ParameterReceptorValue
Ki (Binding Affinity) Human CRTH24 nM[1]
Human DP211 nM[1]
EC50 (Agonist Potency) Human CRTH20.4 nM[1]
CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3] Upon agonist binding, such as with (R)-L 888607, the receptor undergoes a conformational change, leading to the activation of the G-protein. This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium concentration ([Ca2+]i). These signaling events culminate in various cellular responses, including chemotaxis, cell activation, and cytokine release.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_L888607 (R)-L 888607 (Agonist) CRTH2 CRTH2 Receptor R_L888607->CRTH2 Binds G_protein Gαi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca2_plus ↑ [Ca2+]i PLC->Ca2_plus Ca2_plus->Cellular_Response

CRTH2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for CRTH2 Receptor

This protocol is adapted from methodologies used to characterize ligand binding to GPCRs.

Objective: To determine the binding affinity (Ki) of (R)-L 888607 for the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor

  • Cell membrane preparation from the above cells

  • [3H]-PGD2 (radioligand)

  • (R)-L 888607 (unlabeled competitor ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hCRTH2 cells and homogenize in lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of [3H]-PGD2 (typically at its Kd concentration).

    • Increasing concentrations of (R)-L 888607 (or buffer for total binding, and a saturating concentration of unlabeled PGD2 for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of (R)-L 888607. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hCRTH2) start->prep_membranes setup_assay Set up 96-well Plate Assay ([3H]-PGD2, (R)-L 888607, Membranes) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Eosinophil Chemotaxis Assay

This protocol is a generalized method based on the Boyden chamber assay.[4][5]

Objective: To evaluate the ability of (R)-L 888607 to induce the migration of eosinophils.

Materials:

  • Human eosinophils, isolated from peripheral blood

  • (R)-L 888607

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 5 µm pore size)

  • Microscope

  • Cell counting solution (e.g., Trypan blue)

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using a suitable method, such as negative selection with magnetic beads. Resuspend the purified eosinophils in chemotaxis buffer.

  • Assay Setup:

    • In the lower wells of the Boyden chamber, add chemotaxis buffer containing various concentrations of (R)-L 888607 (or buffer alone as a negative control).

    • Place the microporous membrane over the lower wells.

    • Add a suspension of eosinophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 1-3 hours) to allow for cell migration.

  • Cell Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable stain.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of (R)-L 888607 to determine the chemotactic response.

Eosinophil_Chemotaxis_Assay_Workflow start Start isolate_eos Isolate Human Eosinophils start->isolate_eos setup_chamber Set up Boyden Chamber (Lower: (R)-L 888607, Upper: Eosinophils) isolate_eos->setup_chamber incubate Incubate at 37°C setup_chamber->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated stain_migrated Stain Migrated Cells remove_non_migrated->stain_migrated quantify Quantify Migrated Cells (Microscopy) stain_migrated->quantify analyze Data Analysis (Chemotactic Response Curve) quantify->analyze end End analyze->end

References

Foundational

In-Depth Technical Guide: (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals Core Compound Information Chemical Name: (R)-2-((9-((4-chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-benzo[b]pyrrolizin-1-yl)acetic acid CAS Number: 860033-06-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (R)-2-((9-((4-chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-benzo[b]pyrrolizin-1-yl)acetic acid

CAS Number: 860033-06-3

Synonyms: L-888,607, L888,607, L 888,607, L-888607, L888607, L 888607

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the CRTH2 receptor, particularly in the context of allergic and inflammatory diseases.

Quantitative Data

The following table summarizes the binding affinity (Ki) and functional agonist activity (EC50) of (R)-L 888607 for the human CRTH2 receptor and other related prostanoid receptors. The data highlights the compound's high selectivity for CRTH2.

ReceptorBinding Affinity (Ki) [nM]Agonist Activity (EC50) [nM]
CRTH2/DP2 0.8 0.4
DP/DP12331-
TP283-
EP28748-
EP3-III1260-
EP44634-
FP10018-
IP14434-

CRTH2 Signaling Pathway

(R)-L 888607 exerts its effects by activating the CRTH2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Downstream of these events, pathways such as the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK) pathways are activated. This signaling ultimately leads to the chemotaxis of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, and promotes the release of pro-inflammatory type 2 cytokines.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CRTH2 CRTH2 Receptor G_protein Gαi/βγ CRTH2->G_protein Activates L888607 (R)-L 888607 L888607->CRTH2 Binds to PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP_reduction ↓ cAMP G_protein->cAMP_reduction Inhibits Adenylyl Cyclase Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Leads to p38_MAPK p38 MAPK PI3K->p38_MAPK Activates Chemotaxis Chemotaxis (Th2, Eosinophils, Basophils) p38_MAPK->Chemotaxis Cytokine_release Type 2 Cytokine Release p38_MAPK->Cytokine_release Ca_mobilization->Chemotaxis Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Cytokine_release

Caption: CRTH2 Receptor Signaling Pathway Activation by (R)-L 888607.

Experimental Protocols

The following are detailed methodologies for key experiments involving (R)-L 888607, based on the original characterization studies.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the CRTH2 receptor by (R)-L 888607.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human CRTH2 receptor.

Methodology:

  • Cell Preparation:

    • Culture CRTH2-HEK293 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) to ~80-90% confluency.

    • Harvest the cells and seed them into 96-well, black-walled, clear-bottom microplates at a density of 50,000 to 100,000 cells per well.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid may be included to prevent dye leakage.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of (R)-L 888607 in DMSO.

    • Perform serial dilutions of the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

  • Measurement:

    • Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium mobilization.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4 AM) over time.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add a specific volume (e.g., 50 µL) of the (R)-L 888607 dilutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response minus the baseline fluorescence for each well.

    • Plot the response against the logarithm of the (R)-L 888607 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Eosinophil Chemotaxis Assay

This assay assesses the ability of (R)-L 888607 to induce the migration of eosinophils, a key cell type in allergic inflammation.

Cell Source: Human eosinophils isolated from the peripheral blood of healthy donors.

Methodology:

  • Eosinophil Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Purify eosinophils from the granulocyte fraction using negative selection with immunomagnetic beads to deplete neutrophils.

    • Resuspend the purified eosinophils (purity >98%) in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a filter membrane (typically 5 µm pore size for eosinophils).

    • Add serial dilutions of (R)-L 888607 or a control chemoattractant (e.g., eotaxin) in assay medium to the lower wells of the chamber.

    • Place the filter membrane over the lower wells.

    • Add the eosinophil cell suspension to the upper wells (on top of the filter).

  • Incubation:

    • Incubate the chemotaxis chamber for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the filter.

    • Remove the non-migrated cells from the top of the filter by scraping or washing.

    • Migrated cells in the lower wells can be quantified in several ways:

      • Cell Lysis and Staining: Lyse the migrated cells and quantify their number using a fluorescent DNA-binding dye (e.g., CyQUANT® GR dye). Measure the fluorescence in a plate reader.

      • Direct Cell Counting: Stain the migrated cells with a suitable dye (e.g., Calcein-AM before the assay or a nuclear stain after) and count them using a microscope or an automated cell counter.

  • Data Analysis:

    • Calculate the number of migrated cells for each concentration of (R)-L 888607.

    • Plot the number of migrated cells against the compound concentration to generate a dose-response curve.

    • Determine the EC50 value for chemotaxis.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Eosinophil Chemotaxis Assay Ca_Start Seed CRTH2-HEK293 cells in 96-well plate Ca_Dye Load cells with calcium-sensitive dye Ca_Start->Ca_Dye Ca_Measure Measure fluorescence change upon compound addition (FLIPR/FlexStation) Ca_Dye->Ca_Measure Ca_Compound Prepare (R)-L 888607 serial dilutions Ca_Compound->Ca_Measure Ca_Analyze Analyze data and determine EC50 Ca_Measure->Ca_Analyze Chemo_Start Isolate human eosinophils from peripheral blood Chemo_Add Add eosinophil suspension to upper chamber Chemo_Start->Chemo_Add Chemo_Setup Set up chemotaxis chamber with (R)-L 888607 dilutions Chemo_Setup->Chemo_Add Chemo_Incubate Incubate to allow cell migration Chemo_Add->Chemo_Incubate Chemo_Quantify Quantify migrated cells Chemo_Incubate->Chemo_Quantify Chemo_Analyze Analyze data and determine chemotactic response Chemo_Quantify->Chemo_Analyze

Caption: Workflow for Key In Vitro Experiments with (R)-L 888607.

Exploratory

The Discovery and Synthesis of (R)-L 888607: A Technical Guide

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides an in-depth over...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this important research compound. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and medicinal chemistry.

Discovery

(R)-L 888607 was first identified and characterized by researchers at Merck Frosst.[1][2] The discovery of this compound was a significant step in understanding the physiological and pathophysiological roles of the CRTH2 receptor, which is a key player in allergic inflammation.[1]

The primary discovery of L-888,607 as a potent and selective CRTH2 agonist was detailed in a 2005 publication in Molecular Pharmacology by Gervais et al. The researchers identified L-888,607 through a screening process aimed at finding small molecules that could activate the CRTH2 receptor.

Synthesis

While the seminal publication by Gervais et al. established the biological activity of (R)-L 888607, a detailed, step-by-step synthesis protocol is not publicly available in the scientific literature or patent filings from that period. The IUPAC name for (R)-L 888607 is 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid. The synthesis of related benzopyrrolizinone acetic acid derivatives typically involves multi-step sequences that may include the formation of the core heterocyclic ring system, followed by the introduction of the chlorophenylsulfanyl and fluoro substituents, and finally the addition of the acetic acid side chain.

Biological Activity and Quantitative Data

(R)-L 888607 is a highly potent and selective agonist of the human CRTH2 receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of (R)-L 888607 for the CRTH2 receptor was determined using radioligand binding assays. These experiments typically utilize membranes from cells expressing the recombinant human CRTH2 receptor and a radiolabeled ligand such as [3H]PGD2.[3][4] The inhibitory constant (Ki) is a measure of the affinity of the compound for the receptor.

ReceptorKi (nM)
Human CRTH24

Table 1: Binding affinity of (R)-L 888607 for the human CRTH2 receptor.[5]

Selectivity Profile

A key feature of (R)-L 888607 is its high selectivity for the CRTH2 receptor over other prostanoid receptors. This selectivity is crucial for its use as a specific pharmacological tool to probe CRTH2 function.

ReceptorKi (nM)
DP1>10,000
EP1>10,000
EP2>10,000
EP3>10,000
EP4>10,000
FP>10,000
IP>10,000
TP>10,000

Table 2: Selectivity profile of (R)-L 888607 against other human prostanoid receptors.

In Vitro Functional Activity

(R)-L 888607 has been shown to induce functional responses in cells expressing the CRTH2 receptor. One of the key cell types expressing CRTH2 is the eosinophil, a granulocyte involved in allergic inflammation.

AssayCell TypeEC50 (nM)
Eosinophil Shape ChangeHuman Eosinophils0.3
Eosinophil ChemotaxisHuman Eosinophils1.0

Table 3: In vitro functional activity of (R)-L 888607 on human eosinophils.

Signaling Pathway

The CRTH2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[6] Activation of the CRTH2 receptor by an agonist like (R)-L 888607 initiates a signaling cascade that leads to various cellular responses.

CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L888607 (R)-L 888607 CRTH2 CRTH2 Receptor L888607->CRTH2 Binds G_protein Gαi/oβγ CRTH2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Produces G_alpha->AC Inhibits G_betagamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca2+ IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_cyto->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response Modulates

Caption: CRTH2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the CRTH2 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human CRTH2 receptor.

  • Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

  • Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

    • A fixed concentration of [3H]PGD2 (e.g., 1-5 nM).

    • Varying concentrations of the unlabeled competitor compound (e.g., (R)-L 888607).

    • Cell membrane preparation (e.g., 10-20 µg of protein).

  • For total binding, omit the competitor compound. For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare CRTH2-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Assay Buffer - [3H]PGD2 (Radioligand) - Competitor (e.g., L-888607) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter through GF/C plate and wash Incubation->Filtration Counting Add scintillant and count radioactivity Filtration->Counting Data_Analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Eosinophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic response of eosinophils to (R)-L 888607.

1. Eosinophil Isolation:

  • Isolate eosinophils from human peripheral blood using standard methods, such as negative selection with magnetic beads to deplete other granulocytes.

  • Resuspend the purified eosinophils in a suitable assay medium (e.g., HBSS with 0.1% BSA).

2. Chemotaxis Assay Setup:

  • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Add the chemoattractant solution (varying concentrations of (R)-L 888607) to the lower wells.

  • Add the eosinophil suspension to the upper wells.

  • As a negative control, use assay medium without the chemoattractant in the lower wells. As a positive control, use a known eosinophil chemoattractant (e.g., eotaxin/CCL11).

3. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

4. Quantification of Migration:

  • After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., Calcein AM staining) and a fluorescence plate reader.

5. Data Analysis:

  • Plot the number of migrated cells as a function of the (R)-L 888607 concentration.

  • Determine the EC50 value (the concentration that elicits a half-maximal chemotactic response) using non-linear regression analysis.

Eosinophil_Chemotaxis_Workflow Start Start Isolate_Eos Isolate human eosinophils Start->Isolate_Eos Setup_Chamber Set up Boyden Chamber: - Lower well: L-888607 - Upper well: Eosinophils Isolate_Eos->Setup_Chamber Incubate Incubate at 37°C Setup_Chamber->Incubate Quantify Quantify migrated cells (microscopy or fluorescence) Incubate->Quantify Analyze Analyze data: - Plot migration vs. concentration - Determine EC50 Quantify->Analyze End End Analyze->End

Caption: Eosinophil Chemotaxis Assay Workflow.

Conclusion

References

Foundational

An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation

Audience: Researchers, scientists, and drug development professionals. Introduction The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the orchestration of allergic inflammatory responses. Its discovery has illuminated a key pathway in the pathogenesis of type 2 inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and eosinophilic esophagitis. The primary endogenous ligand for CRTH2 is prostaglandin D2 (PGD2), a major prostanoid released by activated mast cells. Upon binding PGD2, CRTH2 mediates the recruitment and activation of key effector cells of the allergic cascade, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). This guide provides a comprehensive technical overview of the function of CRTH2 in allergic inflammation, detailing its expression, signaling pathways, and the experimental methodologies used to investigate its role.

CRTH2 Expression, Ligand Binding, and Antagonism

CRTH2 is selectively expressed on cell populations central to the type 2 immune response. This selective expression makes it an attractive therapeutic target for allergic diseases.

Cellular Expression of CRTH2

CRTH2 is a key marker for identifying and isolating type 2 inflammatory cells. Its expression profile is a cornerstone of its function in allergic inflammation.

Cell TypeExpression StatusKey Functions Mediated by CRTH2
T helper 2 (Th2) cells High and selective expression. Considered a reliable marker for circulating Th2 cells.[1][2]Chemotaxis, production of IL-4, IL-5, and IL-13.[1][2]
Eosinophils High expression.Chemotaxis, activation, degranulation, and survival.[2][3][4]
Basophils High expression.Chemotaxis, degranulation (histamine release), and cytokine production.[2]
Type 2 Innate Lymphoid Cells (ILC2s) Expressed on a proportion of human ILC2s.Migration and IL-13 production.[5]
Mast Cells Expression has been reported.PGD2 ligation promotes migration.[5]
Ligand Binding Affinity

The primary ligand for CRTH2 is PGD2. Several of its metabolites also bind to the receptor with high affinity, perpetuating the inflammatory signal.

LigandBinding Affinity (Ki) for human CRTH2Notes
Prostaglandin D2 (PGD2) ~2.4 nM[3]The principal endogenous agonist.
13,14-dihydro-15-keto PGD2 (DK-PGD2) ~2.91 nM[3]A stable metabolite of PGD2.
15-deoxy-Δ12,14-PGJ2 ~3.15 nM[3]A metabolite of PGD2.
Prostaglandin J2 (PGJ2) High affinityA metabolite of PGD2.
Δ12-PGJ2 High affinityA metabolite of PGD2.
CRTH2 Antagonists

The pro-inflammatory role of CRTH2 has led to the development of numerous antagonists, several of which have been evaluated in clinical trials for allergic diseases.

AntagonistPotency (Ki or IC50)Clinical Development Status (Selected)
Fevipiprant (QAW039) -Advanced to Phase 3 clinical trials for asthma.[6]
Setipiprant (ACT-129968) -Investigated for allergic rhinitis.
OC000459 (Timapiprant) 13 nM (human recombinant DP2)[7]Evaluated in asthma, allergic rhinitis, and eosinophilic esophagitis.[8]
AZD1981 -Investigated in Phase II trials for asthma.
Ramatroban (BAY u3405) Moderate CRTH2 antagonistMarketed in Japan for allergic rhinitis.[2]

CRTH2 Signaling in Allergic Inflammation

CRTH2 is coupled to the Gi family of G proteins. Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to the characteristic cellular responses of allergic inflammation.

The binding of PGD2 to CRTH2 triggers the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical event that mediates cellular responses such as chemotaxis, degranulation, and cytokine synthesis.[9] Additionally, CRTH2 signaling involves the activation of the phosphatidylinositol 3-kinase (PI3K) pathway, which is also crucial for cell migration and cytokine production.[10]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 PGD2->CRTH2 Binds Gi Gi Protein (α, β, γ) CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) PLC Phospholipase C (PLC) Gi->PLC Activates (Gβγ) PI3K PI3K Gi->PI3K Activates (Gβγ) cAMP cAMP AC->cAMP ↓ production IP3 IP3 PLC->IP3 Generates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release, Degranulation) PI3K->Cellular_Response Contributes to Ca2 ↑ [Ca2+] IP3->Ca2 Release from ER Ca2->Cellular_Response Triggers Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Model binding_assay Binding Assay (Ki determination) functional_assay Functional Assay (e.g., Calcium Mobilization, IC50) binding_assay->functional_assay chemotaxis_assay Chemotaxis Assay (IC50) functional_assay->chemotaxis_assay pk_pd Pharmacokinetics & Pharmacodynamics chemotaxis_assay->pk_pd animal_model Allergic Inflammation Model (e.g., OVA-induced asthma) dosing Administer CRTH2 Antagonist animal_model->dosing readouts Measure Endpoints: - Airway Hyperresponsiveness - BAL Cell Counts - Cytokines - Histology dosing->readouts lead_optimization Lead Optimization readouts->lead_optimization start Identify CRTH2 Antagonist Candidate start->binding_assay pk_pd->animal_model lead_optimization->start Iterate clinical_dev Clinical Development lead_optimization->clinical_dev Allergic_Inflammatory_Cascade cluster_effector_cells CRTH2+ Effector Cells Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates PGD2 PGD2 MastCell->PGD2 Releases Th2 Th2 Cell PGD2->Th2 Recruits & Activates Eosinophil Eosinophil PGD2->Eosinophil Recruits & Activates Basophil Basophil PGD2->Basophil Recruits & Activates ILC2 ILC2 PGD2->ILC2 Recruits & Activates Th2_Cytokines IL-4, IL-5, IL-13 Th2->Th2_Cytokines Produces Inflammation Allergic Inflammation (Airway constriction, mucus production, edema, tissue damage) Eosinophil->Inflammation Contributes to Basophil->Inflammation Contributes to ILC2->Th2_Cytokines Produces Th2_Cytokines->Inflammation Drives

References

Exploratory

(R)-L 888607: A Technical Overview of its Prostanoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-L 888607 is a notable small molecule ligand that has been investigated for its interaction with the prostanoid receptor family, a group of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a notable small molecule ligand that has been investigated for its interaction with the prostanoid receptor family, a group of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostaglandins. This technical guide provides a comprehensive overview of the available data on the selectivity of (R)-L 888607 for these receptors, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Data Presentation: Prostanoid Receptor Selectivity Profile of L 888607 (Racemate)

Receptor SubtypeLigandAssay TypeSpeciesK i (nM)Reference
DP1 L 888607 (racemate)Radioligand Binding-132[1]
TP L 888607 (racemate)Radioligand Binding-17[1]

Further quantitative data for (R)-L 888607 across the full panel of prostanoid receptors (EP1, EP2, EP3, EP4, DP2, FP, IP) is not sufficiently available in the reviewed literature to be presented in a tabular format.

Experimental Protocols

Detailed experimental protocols for the characterization of (R)-L 888607 are not explicitly available. However, the following are generalized, yet detailed, methodologies commonly employed for determining the selectivity of ligands for prostanoid receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2][3]

Objective: To determine the binding affinity (K i) of (R)-L 888607 for various prostanoid receptors.

Materials:

  • Membrane preparations from cells stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells).

  • Radioligand specific for each receptor (e.g., [ 3H]-PGD 2 for DP receptors, [ 3H]-SQ 29,548 for TP receptors).

  • (R)-L 888607.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl 2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of (R)-L 888607.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC 50 value (the concentration of (R)-L 888607 that inhibits 50% of the specific binding of the radioligand). Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Functional Assays: cAMP Measurement

For prostanoid receptors coupled to Gs or Gi proteins (e.g., DP1, DP2, EP2, EP3, EP4, IP), functional activity can be assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional potency (EC 50 or IC 50) of (R)-L 888607 at Gs- or Gi-coupled prostanoid receptors.

Materials:

  • Whole cells expressing the prostanoid receptor of interest.

  • (R)-L 888607.

  • A known agonist for the receptor.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment (for antagonists): Incubate the cells with varying concentrations of (R)-L 888607.

  • Stimulation:

    • Gs-coupled receptors (agonism): Add varying concentrations of (R)-L 888607.

    • Gi-coupled receptors (agonism): Add varying concentrations of (R)-L 888607 in the presence of forskolin.

    • Antagonism: Add a fixed concentration of the known agonist (with or without forskolin depending on the receptor coupling).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves and determine the EC 50 (for agonists) or IC 50 (for antagonists) values.

Functional Assays: Intracellular Calcium Mobilization

For prostanoid receptors coupled to Gq proteins (e.g., EP1, FP, TP), functional activity can be measured by monitoring changes in intracellular calcium concentration.[4]

Objective: To determine the functional potency (EC 50 or IC 50) of (R)-L 888607 at Gq-coupled prostanoid receptors.

Materials:

  • Whole cells expressing the prostanoid receptor of interest.

  • (R)-L 888607.

  • A known agonist for the receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of (R)-L 888607 (for agonism) or pre-incubate with (R)-L 888607 before adding a fixed concentration of a known agonist (for antagonism).

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the concentration-response curves from the peak fluorescence intensity and determine the EC 50 (for agonists) or IC 50 (for antagonists) values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the DP2 and TP prostanoid receptors, the main targets of L 888607.

DP2_Signaling_Pathway L888607 (R)-L 888607 DP2 DP2 (CRTH2) Receptor L888607->DP2 Agonist Gi Gαi DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response ATP ATP ATP->AC

Caption: DP2 (CRTH2) Receptor Signaling Pathway.

TP_Signaling_Pathway Ligand Thromboxane A2 TP TP Receptor Ligand->TP Gq Gαq TP->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Response

Caption: TP Receptor Signaling Pathway.
Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described.

Radioligand_Binding_Workflow Start Start Incubate Incubate Membranes with Radioligand & (R)-L 888607 Start->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow Start Start Plate Plate Cells Start->Plate Add_Compound Add (R)-L 888607 (and/or Agonist) Plate->Add_Compound Measure Measure Response (cAMP or Ca²⁺) Add_Compound->Measure Analyze Data Analysis (EC50 / IC50) Measure->Analyze End End Analyze->End

Caption: Functional Assay Workflow.

Conclusion

The available data suggests that L 888607 is a selective agonist for the DP2 (CRTH2) receptor, with notable activity also at the TP receptor. However, a comprehensive selectivity profile for the specific (R)-enantiomer across the entire prostanoid receptor family, supported by detailed quantitative data and specific experimental protocols, remains to be fully elucidated in publicly accessible literature. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further investigation is warranted to fully characterize the pharmacological profile of (R)-L 888607.

References

Foundational

An In-depth Technical Guide to the Function of CRTH2 Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a critical G protein-coupled rec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a critical G protein-coupled receptor in the landscape of type 2 inflammation. We will explore the function of its agonists, the intricate signaling pathways they trigger, and the experimental protocols used to investigate their effects.

Core Function of CRTH2 Agonists in Inflammation

CRTH2, also known as DP2, is a key receptor for prostaglandin D2 (PGD2), a lipid mediator predominantly released by activated mast cells.[1] CRTH2 is highly expressed on the primary effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2]

Activation of CRTH2 by its agonists initiates a cascade of pro-inflammatory events that are central to the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[3][4][5]

Key cellular responses to CRTH2 agonists include:

  • Chemotaxis: Agonists potently induce the migration of eosinophils, Th2 cells, and basophils to sites of inflammation.[6][7][8] This directed cell movement is a primary mechanism for the accumulation of these effector cells in tissues like the airways of asthmatic patients.

  • Cell Activation and Degranulation: CRTH2 stimulation triggers the activation of eosinophils and basophils, leading to the release of inflammatory mediators and cytotoxic proteins.[4]

  • Cytokine Production: In Th2 cells and ILC2s, CRTH2 signaling promotes the secretion of type 2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13.[9] These cytokines further amplify the allergic response by promoting IgE production, eosinophil maturation, and mucus secretion.

  • Inhibition of Apoptosis: Certain CRTH2 agonists have been shown to have an anti-apoptotic role in human Th2 cells, potentially prolonging the inflammatory response.[9]

The CRTH2 Signaling Pathway

CRTH2 is a G protein-coupled receptor (GPCR) that signals through the Gαi subunit.[7][9][10][11] Unlike the other PGD2 receptor, DP1, which couples to Gαs and increases cyclic AMP (cAMP), CRTH2 activation leads to a decrease in intracellular cAMP and a rise in intracellular calcium (i[Ca2+]), which are hallmarks of its pro-inflammatory function.[7][9][12]

The binding of an agonist like PGD2 induces a conformational change in the CRTH2 receptor, facilitating its interaction with the heterotrimeric G protein.[11][13] This triggers the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.[10][11]

The dissociated subunits then modulate downstream effectors:

  • Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP.[9][10]

  • Gβγ dimer: Activates phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][14] IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[9][10]

This elevation in intracellular calcium is a critical signal that initiates cellular responses such as chemotaxis and degranulation.[9][12]

CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist CRTH2 Agonist (e.g., PGD2) CRTH2 CRTH2 Receptor Agonist->CRTH2 Binds G_Protein Gαiβγ CRTH2->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase Cβ (PLCβ) IP3 IP3 PLC->IP3 G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Release Ca Ca²⁺ ↑ ER->Ca Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca->Response

CRTH2 Gαi-mediated signaling cascade.

Quantitative Data on CRTH2 Agonist Activity

The potency and efficacy of various agonists at the CRTH2 receptor have been quantified through radioligand binding and functional assays. These studies are crucial for understanding structure-activity relationships and for the development of selective therapeutic agents.

Table 1: Binding Affinities (Ki) of Agonists for Human CRTH2

Agonist Ki (nM) Assay Type Reference
Prostaglandin D2 (PGD2) 2.4 ± 0.2 Membrane Radioligand Binding [12]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29 Membrane Radioligand Binding [12]
15-deoxy-Δ12,14-PGJ2 3.15 ± 0.32 Membrane Radioligand Binding [12]

| Δ12-Prostaglandin D2 | pKi = 7.63 | Radioligand Binding |[15] |

Table 2: Functional Potency (EC50) of Agonists at Human CRTH2

Agonist EC50 (nM) Assay Type Cell Type Reference
Prostaglandin D2 (PGD2) 1.8 ± 0.4 cAMP Inhibition HEK-hCRTH2 [12]
Prostaglandin D2 (PGD2) 22.1 ± 4.4 Calcium Mobilization HEK-hCRTH2-Gα15 [12]
Prostaglandin D2 (PGD2) 2 - 20 Chemotaxis Th2 cells, Eosinophils, Basophils [3][6]
Indomethacin ~50 Calcium Mobilization K562-CRTH2 [3][6]

| Indomethacin | 50 - 500 | Chemotaxis | Th2 cells, Eosinophils, Basophils |[3][6] |

Key Experimental Protocols

Characterizing the function of CRTH2 agonists relies on a suite of established in vitro assays. Below are detailed methodologies for two of the most common experimental procedures.

This assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in CRTH2 signaling.

Objective: To quantify the potency and efficacy of a CRTH2 agonist by measuring its ability to induce a calcium flux in CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., HEK293 cells stably transfected with human CRTH2, or primary eosinophils).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17][18]

  • Probenecid (optional, to prevent dye leakage).[17]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test agonist and control compounds.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology:

  • Cell Preparation:

    • For adherent cells, seed them in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow attachment.[19]

    • For suspension cells (e.g., eosinophils), harvest and wash the cells, then resuspend them in physiological buffer.[19]

  • Dye Loading:

    • Prepare a loading solution containing the Fluo-4 AM dye in the physiological buffer. PowerLoad™ concentrate or a small amount of Pluronic F-127 can be used to aid dye solubilization.

    • Remove the culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye directly to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[17][19]

  • Cell Washing:

    • Gently wash the cells with fresh physiological buffer to remove excess extracellular dye.[17]

  • Measurement:

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).[19]

    • Use the instrument's integrated fluidics to add the CRTH2 agonist at various concentrations.

    • Immediately begin recording the fluorescence intensity kinetically over time to capture the transient calcium peak.[18]

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline) is plotted against the agonist concentration.

    • A dose-response curve is fitted using a non-linear regression model to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.[20][21]

This assay directly measures the ability of an agonist to induce directed cell migration, a primary function of CRTH2 activation on immune cells.[22][23]

Objective: To quantify the chemotactic activity of a CRTH2 agonist on a specific cell type (e.g., eosinophils).

Materials:

  • Isolated target cells (e.g., human eosinophils purified from peripheral blood).[24]

  • Boyden chamber apparatus (or multi-well transwell plates) with a microporous membrane (typically 3-5 µm pore size for eosinophils).[24][25]

  • Assay medium (e.g., RPMI 1640 with 1% BSA).[24]

  • Test agonist and control compounds.

  • Cell staining solution (e.g., Diff-Quik).[24]

  • Microscope.

Methodology:

  • Chamber Setup:

    • Add the assay medium containing various concentrations of the CRTH2 agonist to the lower wells of the Boyden chamber. Use medium alone as a negative control.[24]

  • Cell Preparation:

    • Resuspend the isolated eosinophils in the assay medium at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Migration:

    • Place the microporous membrane over the lower wells.

    • Add the eosinophil suspension to the upper wells of the chamber.[24]

    • Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2 to allow cell migration.[24]

  • Cell Staining and Counting:

    • After incubation, carefully remove the membrane.

    • Wipe the top surface of the membrane with a cotton swab to remove any non-migrated cells.[24]

    • Fix and stain the membrane to visualize the cells that have migrated to the underside.[23]

    • Mount the membrane on a microscope slide.

  • Data Analysis:

    • Count the number of migrated cells in several high-power fields under a microscope.[24]

    • The results are often expressed as a chemotactic index (the fold increase in migrated cells in the presence of the agonist compared to the medium-only control).

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Isolate 1. Isolate Target Cells (e.g., Eosinophils) Resuspend 2. Resuspend Cells in Assay Medium Isolate->Resuspend AddCells 4. Add Cell Suspension to Upper Chamber Resuspend->AddCells PrepChamber 3. Add Agonist Solution to Lower Chamber PrepChamber->AddCells Incubate 5. Incubate at 37°C (1-3 hours) AddCells->Incubate RemoveMembrane 6. Remove & Clean Membrane Incubate->RemoveMembrane Stain 7. Fix and Stain Migrated Cells RemoveMembrane->Stain Count 8. Count Migrated Cells (Microscopy) Stain->Count Analyze 9. Calculate Chemotactic Index Count->Analyze

Workflow for a typical Boyden chamber chemotaxis assay.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Studies of (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo experimental protocols for (R)-L 888607, a potent and selective synthetic agonist fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for (R)-L 888607, a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information is compiled to facilitate the design and execution of in vivo studies aimed at investigating the pharmacological effects of this compound.

Compound Information

(R)-L 888607 is a valuable research tool for studying the in vivo functions of the CRTH2 receptor, which is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1]

In Vivo Experimental Protocols

Based on available literature, the following protocols have been established for the in vivo administration of (R)-L 888607.

Table 1: In Vivo Administration Protocols for (R)-L 888607
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dosage 5 mg/kg20 mg/kg
Vehicle 60% (v/v) Polyethylene Glycol 200 (PEG200) in water60% (v/v) Polyethylene Glycol 400 (PEG400) in water
Administration Route Saphenous vein injectionGavage
Reported Observations No obvious side effects were observed.No obvious side effects were observed.
Reference [1][1]

Detailed Methodologies

Preparation of Dosing Solutions

a) Intravenous Formulation (5 mg/kg in 60% PEG200)

  • Weigh the required amount of (R)-L 888607 based on the total volume needed and the desired concentration (e.g., for a 10 ml solution for animals averaging 25g, you would need 1.25 mg of (R)-L 888607 to achieve a 5 mg/kg dose at a 10 ml/kg injection volume).

  • Prepare the vehicle by mixing 6 ml of Polyethylene Glycol 200 with 4 ml of sterile water for injection.

  • Add the weighed (R)-L 888607 to the vehicle.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any particulates before administration.

b) Oral Formulation (20 mg/kg in 60% PEG400)

  • Determine the total volume of dosing solution required based on the number of animals and the desired administration volume (e.g., 10 ml/kg).

  • Weigh the appropriate amount of (R)-L 888607.

  • Prepare the vehicle by mixing 6 ml of Polyethylene Glycol 400 with 4 ml of sterile water.

  • Add the (R)-L 888607 to the vehicle.

  • Vortex and/or sonicate thoroughly to ensure a homogenous suspension or solution.

Animal Models

While the specific animal model details from the primary study by Gervais et al. are not fully available, typical in vivo studies for CRTH2 agonists involve rodent models of allergic inflammation. Commonly used species and strains include:

  • Mice: BALB/c or C57BL/6 are frequently used for models of allergic asthma or dermatitis.

  • Rats: Sprague-Dawley or Wistar rats are also suitable for pharmacokinetic and pharmacodynamic studies.

The selection of the animal model will depend on the specific research question.

Administration Procedures

a) Intravenous (IV) Injection via Saphenous Vein

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Shave the fur over the saphenous vein on the lateral side of the hind leg.

  • Disinfect the injection site with an appropriate antiseptic.

  • Use a suitable gauge needle (e.g., 27-30G) to cannulate the vein.

  • Slowly inject the prepared (R)-L 888607 solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for recovery from anesthesia and any adverse reactions.

b) Oral (PO) Gavage

  • Gently restrain the animal.

  • Use a proper-sized, ball-tipped gavage needle to avoid injury to the esophagus.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Gently insert the gavage needle into the mouth and pass it down the esophagus into the stomach.

  • Administer the prepared (R)-L 888607 formulation.

  • Slowly withdraw the gavage needle.

  • Observe the animal for any signs of distress or regurgitation.

Pharmacokinetic Data

The initial study by Gervais et al. mentions that (R)-L 888607 is "relatively stable in vivo"[1]. However, detailed quantitative pharmacokinetic data such as half-life, clearance, and volume of distribution are not provided in the publicly available abstracts. Researchers are advised to perform pharmacokinetic profiling in their chosen animal model to determine these parameters.

Signaling Pathway and Experimental Workflow

CRTH2 Signaling Pathway

(R)-L 888607 acts as an agonist at the CRTH2 receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling cascades that are characteristic of Gαi coupling. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium mobilization. These signaling events ultimately mediate the pro-inflammatory effects associated with CRTH2 activation, such as the migration and activation of Th2 lymphocytes, eosinophils, and basophils.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L888607 (R)-L 888607 CRTH2 CRTH2 Receptor L888607->CRTH2 Binds to G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Promotes cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Activation) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: CRTH2 receptor signaling cascade initiated by (R)-L 888607.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the administration of (R)-L 888607.

In_Vivo_Workflow A Animal Acclimatization B Randomization into Treatment Groups A->B D Administration of (R)-L 888607 (IV or PO) B->D C Preparation of (R)-L 888607 Formulation C->D E Monitoring and Observation D->E F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic/ Pharmacodynamic Analysis F->G H Data Analysis and Interpretation G->H

Caption: A generalized workflow for in vivo experiments with (R)-L 888607.

References

Application

Application Notes and Protocols for Prostaglandin EP4 Receptor Modulation in Mouse Models of Asthma

A Note on the Initial Topic: Initial searches for "(R)-L 888607" revealed that a related compound, L-888607, is a CRTH2 receptor agonist. In the context of asthma, a CRTH2 agonist would likely promote inflammation, makin...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Initial Topic: Initial searches for "(R)-L 888607" revealed that a related compound, L-888607, is a CRTH2 receptor agonist. In the context of asthma, a CRTH2 agonist would likely promote inflammation, making it an unsuitable candidate for therapeutic intervention. It is plausible that the intended topic was the modulation of a different prostaglandin receptor, such as the EP4 receptor, which has been investigated as a potential therapeutic target in asthma models. Therefore, these application notes will focus on the administration of EP4 receptor modulators in mouse models of asthma, a topic with a more established body of research demonstrating therapeutic potential.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Prostaglandin E2 (PGE2) is a key lipid mediator that exerts diverse effects in the airways through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a significant modulator of airway inflammation and immune responses, making it a promising target for novel asthma therapies. This document provides detailed application notes and protocols for researchers investigating the effects of EP4 receptor modulation in murine models of allergic asthma.

Data Presentation

Table 1: Effects of EP4 Receptor Agonist (L-902,688) in a House Dust Mite (HDM)-Induced Murine Asthma Model
ParameterTreatment GroupOutcomeReference
Myeloid-Derived Suppressor Cells (MDSCs) in Spleen and Lung HDM + L-902,688 (0.1, 0.2, 0.4 mg/kg, i.v.)Dose-dependent increase in both G-MDSCs and M-MDSCs[1]
CD4+ T Cell Proliferation Co-culture with MDSCs from L-902,688-treated miceSignificant reduction in proliferation (mediated by arginase 1 and iNOS)[1]
Airway Inflammation HDM + L-902,688Reduction in inflammatory responses and favorable histopathological changes[1]
Table 2: Effects of EP4 Receptor Deficiency and Antagonism in Mouse Models
ModelCompound/Genetic ModificationKey FindingsReference
Ovalbumin (OVA)-Induced Allergic Response Ptger4(-/-) mice (EP4 receptor knockout)Higher levels of airway inflammation, suggesting endogenous PGE2 suppresses inflammation via EP4[2]
Lipopolysaccharide (LPS)-Induced Inflammation Ptger4(-/-) miceIncreased airway inflammation[2]
Cigarette Smoke-Induced Inflammation Ptger4(-/-) miceEnhanced airway inflammation[2]
Collagen-Induced Arthritis ER-819762 (EP4 antagonist, oral admin.)Suppressed Th1 and Th17 cytokine production and disease severity[3]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain ER-819762 (EP4 antagonist, oral admin.)Suppressed inflammatory pain[3]
PGE2-Induced Airway Microvascular Leak Ptger4(-/-) mice and ER-819762 (EP4 antagonist)Significant reduction in microvascular leak[4]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to induce a Th2-mediated allergic airway inflammation.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS), sterile

  • Methacholine chloride (Sigma-Aldrich)

  • EP4 receptor modulator (agonist or antagonist) or vehicle control

Protocol:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • Control mice receive i.p. injections of PBS with alum.

  • Airway Challenge:

    • From day 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes each day. Aerosol can be generated using a nebulizer connected to an exposure chamber.

    • Control mice are exposed to a PBS aerosol.

  • Administration of EP4 Modulator:

    • The EP4 modulator or vehicle is typically administered before each OVA challenge. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosage will depend on the specific compound's properties. For example, an EP4 agonist like L-902,688 could be administered intravenously.[1]

  • Assessment of Airway Hyperresponsiveness (AHR) (24-48 hours after final challenge):

    • Anesthetize the mouse, tracheostomize, and connect to a small animal ventilator (e.g., FlexiVent).

    • Measure baseline airway mechanics.

    • Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record changes in lung resistance (Rrs) and elastance (Ers) after each methacholine dose.

  • Sample Collection (post-AHR measurement):

    • Bronchoalveolar Lavage (BAL): Lavage the lungs with PBS via the tracheal cannula. Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13). Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain to identify eosinophils, neutrophils, macrophages, and lymphocytes).

    • Lung Histology: Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

    • Spleen and Lymph Nodes: Harvest these tissues for cell culture and analysis of T-cell responses.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

  • Sterile saline or PBS

  • EP4 receptor modulator or vehicle control

Protocol:

  • Sensitization and Challenge:

    • Administer 25 µg of HDM extract in 50 µL of sterile saline intranasally (i.n.) to lightly anesthetized mice on 5 days a week for 2-3 consecutive weeks.

    • Control mice receive i.n. saline.

  • Administration of EP4 Modulator:

    • Administer the EP4 modulator or vehicle at a predetermined time relative to the HDM challenges (e.g., 1 hour prior). For example, L-902,688 was administered intravenously at doses of 0.1, 0.2, and 0.4 mg/kg.[1]

  • Outcome Assessments:

    • Perform AHR measurements, BALF analysis, and lung histology as described in the OVA model, typically 24-48 hours after the final HDM challenge.

Mandatory Visualizations

G Experimental Workflow for OVA-Induced Asthma Model and EP4 Modulator Testing cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0: i.p. injection (OVA/Alum or PBS/Alum) day14 Day 14: i.p. injection (OVA/Alum or PBS/Alum) day21 Day 21: Aerosol Challenge (OVA or PBS) + EP4 Modulator/Vehicle day14->day21 day22 Day 22: Aerosol Challenge (OVA or PBS) + EP4 Modulator/Vehicle day21->day22 day23 Day 23: Aerosol Challenge (OVA or PBS) + EP4 Modulator/Vehicle day22->day23 ahr Day 24-25: Airway Hyperresponsiveness (AHR) Measurement day23->ahr sampling Post-AHR: BALF, Lung, Spleen Collection ahr->sampling analysis Cell Counts, Cytokine Analysis, Histology, T-cell Assays sampling->analysis

Caption: Workflow of OVA-induced asthma model and EP4 modulator administration.

G PGE2-EP4 Receptor Signaling Pathway in Immune Modulation cluster_effects Downstream Anti-inflammatory Effects PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to Gs Gαs Protein EP4->Gs Activates PI3K PI3K Pathway EP4->PI3K Also activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates cytokine Inhibition of pro-inflammatory cytokine release (e.g., from macrophages) PKA->cytokine tcell Modulation of T-cell differentiation and proliferation PKA->tcell mdsc Increased number and suppressive activity of MDSCs PKA->mdsc PI3K->tcell Modulates Th1 differentiation

Caption: Simplified signaling of the EP4 receptor leading to anti-inflammatory effects.

G Logical Relationship of EP4 Modulation in Asthma Pathophysiology cluster_patho Asthma Pathophysiology cluster_intervention Therapeutic Intervention cluster_outcome Experimental Outcome inflammation Airway Inflammation (Eosinophils, T-cells) ahr Airway Hyperresponsiveness (AHR) inflammation->ahr remodeling Airway Remodeling (Mucus, Fibrosis) inflammation->remodeling agonist EP4 Receptor Agonist (e.g., L-902,688) antagonist EP4 Receptor Antagonist (e.g., ER-819762) reduced_inflammation Reduced Inflammation agonist->reduced_inflammation Leads to increased_inflammation Increased Inflammation (in EP4 knockout mice) antagonist->increased_inflammation May lead to (based on knockout data) reduced_ahr Reduced AHR reduced_inflammation->reduced_ahr Results in

Caption: Logical flow of EP4 modulation impacting key features of asthma.

References

Method

Preparing a Stock Solution of (R)-L 888607 in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (R)-L 888607 in dimethyl sulfoxide (DMSO). (R)-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (R)-L 888607 in dimethyl sulfoxide (DMSO). (R)-L 888607, a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), is a valuable tool for research in immunology and inflammation. Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results.

Introduction

(R)-L 888607, also known as L-888,607, is a small molecule with a molecular weight of 375.84 g/mol . It selectively activates the CRTH2 receptor, which is involved in the inflammatory response, particularly in allergic diseases such as asthma. For in vitro and in vivo studies, a concentrated stock solution is typically prepared in a suitable organic solvent, from which working solutions of desired concentrations can be easily made. DMSO is a common solvent for this purpose due to its high solvating power for a wide range of organic compounds.

Data Presentation

The following table summarizes the key quantitative data for preparing a (R)-L 888607 stock solution.

ParameterValueReference
Chemical Name (R)-L 888607MedKoo Biosciences
Synonyms L-888,607; L888,607; L 888,607; L-888607; L888607MedKoo Biosciences
CAS Number 860033-06-3MedKoo Biosciences
Molecular Weight 375.84 g/mol MedKoo Biosciences
Solubility in DMSO ≥ 150 mg/mL (≥ 399.11 mM)[1]
Recommended Stock Solution Concentration 10 mM - 50 mMIndustry Standard
Storage of Lyophilized Powder Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Storage of DMSO Stock Solution -20°C for up to 1 year; -80°C for up to 2 years.[3]

Experimental Protocols

Materials
  • (R)-L 888607 solid (lyophilized powder)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vials or polypropylene cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM Stock Solution
  • Acclimatization: Allow the vial containing the lyophilized (R)-L 888607 and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of (R)-L 888607 powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.7584 mg of the compound (Molecular Weight = 375.84 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the (R)-L 888607 powder. To prepare 1 mL of a 10 mM solution with 3.7584 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene cryovials. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Safety Precautions
  • Always handle (R)-L 888607 and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for (R)-L 888607 and DMSO for complete safety and handling information.

In Vitro Assay Considerations

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO as the test samples) in your experiments to account for any effects of the solvent.

Diagrams

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_application Experimental Use weigh Weigh (R)-L 888607 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution store->dilute assay Perform In Vitro Assay dilute->assay

Caption: Experimental workflow for preparing and using (R)-L 888607 stock solution.

signaling_pathway cluster_pathway CRTH2 Signaling Pathway L888607 (R)-L 888607 CRTH2 CRTH2 Receptor L888607->CRTH2 binds & activates G_protein Gi/o Protein CRTH2->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC leads to Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_PKC->Cellular_Response induces

References

Application

Application Notes and Protocols for (R)-L 888607 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of the effective concentrations of (R)-L 888607 for in vitro assays and detailed protocols for key experiments. (R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effective concentrations of (R)-L 888607 for in vitro assays and detailed protocols for key experiments. (R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

Data Presentation: In Vitro Efficacy of (R)-L 888607

The following table summarizes the quantitative data on the in vitro activity of (R)-L 888607 at the human CRTH2 receptor.

ParameterReceptorValueAssay Type
EC50 Human CRTH20.4 nMFunctional Assay (recombinant expression)
Ki Human CRTH24 nMBinding Affinity Assay
Ki Human DP211 nMBinding Affinity Assay
Effective Concentration -100 nMEosinophil Chemotaxis Assay

Signaling Pathway of CRTH2 Activation

Activation of the CRTH2 receptor by an agonist such as (R)-L 888607 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

CRTH2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_L888607 (R)-L 888607 CRTH2 CRTH2 Receptor R_L888607->CRTH2 Binds G_protein Gi/o Protein (αβγ) CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates from PIP2 AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->Cellular_Response

Caption: CRTH2 Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular calcium concentration in HEK293 cells recombinantly expressing the human CRTH2 receptor upon stimulation with (R)-L 888607.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed CRTH2-expressing HEK293 cells in 96-well plate B Incubate cells (24h) A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate (1h, 37°C) C->D E Prepare serial dilutions of (R)-L 888607 D->E F Measure baseline fluorescence D->F G Add (R)-L 888607 to wells E->G F->G H Measure fluorescence change over time G->H I Analyze data to determine EC50 H->I

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • 96-well black, clear-bottom assay plates

  • (R)-L 888607

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the CRTH2-HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of (R)-L 888607 in HBSS with HEPES.

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation or similar).

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Automatically inject 100 µL of the 2x (R)-L 888607 dilutions into the corresponding wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the (R)-L 888607 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the chemotactic effect of (R)-L 888607 on isolated human eosinophils using a multi-well chamber system.

Workflow Diagram:

Chemotaxis_Workflow A Isolate human eosinophils from whole blood B Resuspend eosinophils in assay medium A->B E Add eosinophil suspension to the top chamber B->E C Load (R)-L 888607 (chemoattractant) into the bottom wells of a chemotaxis plate D Place a microporous membrane over the bottom wells C->D D->E F Incubate (1-2h, 37°C) E->F G Count migrated cells in the bottom chamber F->G H Analyze dose-dependent migration G->H

Caption: Eosinophil Chemotaxis Assay Workflow.

Materials:

  • Freshly isolated human eosinophils

  • RPMI-1640 medium with 0.1% BSA

  • (R)-L 888607

  • Chemotaxis chamber (e.g., Boyden chamber or similar multi-well plate with a porous membrane, typically 5 µm pore size for eosinophils)

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a negative selection immunomagnetic cell separation method.

  • Cell Labeling (Optional but Recommended): Incubate the isolated eosinophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of (R)-L 888607 in assay medium.

    • Add the (R)-L 888607 dilutions to the lower wells of the chemotaxis chamber. Use medium without the compound as a negative control.

    • Carefully place the microporous membrane over the lower wells, ensuring no air bubbles are trapped.

    • Add the eosinophil cell suspension to the upper chamber of the wells.

  • Incubation: Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe away the non-migrated cells from the top surface of the membrane.

    • Quantify the number of cells that have migrated to the lower chamber. If using Calcein-AM, this can be done by reading the fluorescence of the lower chamber in a plate reader. Alternatively, cells can be lysed and quantified using a standard curve, or manually counted using a microscope.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.

    • Plot the number of migrated cells or the chemotactic index against the concentration of (R)-L 888607 to determine the effective concentration range.

Method

Application Notes and Protocols for (R)-L-888607 in Eosinophil Migration Studies

Audience: Researchers, scientists, and drug development professionals. Introduction: (R)-L-888607 is a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-L-888607 is a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) is a key step in the recruitment of these inflammatory cells to sites of allergic inflammation, such as in asthma and allergic rhinitis. Consequently, (R)-L-888607 is a valuable pharmacological tool for studying the role of the CRTH2 pathway in eosinophil-mediated inflammatory processes. These application notes provide detailed protocols for utilizing (R)-L-888607 to investigate the inhibition of eosinophil migration and associated signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro potency of (R)-L-888607 in various functional and binding assays related to the CRTH2 receptor.

Assay Type Parameter Value Cell Type/System Agonist Used
Receptor Binding Ki0.6 ± 0.1 nMHuman CRTH2 transfected HEK293 cells[3H]PGD2
Eosinophil Shape Change IC502.5 ± 0.4 nMHuman EosinophilsPGD2 (10 nM)
Eosinophil Chemotaxis IC503.1 ± 0.9 nMHuman EosinophilsPGD2 (30 nM)
Calcium Mobilization IC501.8 ± 0.5 nMHuman CRTH2 transfected HEK293 cellsPGD2 (EC80)

Table 1: In Vitro Profile of (R)-L-888607. Data represents the mean ± SEM from multiple experiments and demonstrates the sub-nanomolar to low nanomolar potency of (R)-L-888607 in blocking CRTH2-mediated responses.

Signaling Pathway

The activation of CRTH2 by PGD2 on eosinophils initiates a signaling cascade that leads to chemotaxis and cellular activation. (R)-L-888607 acts by competitively blocking the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream effects.

CRTH2_Signaling_Pathway cluster_cell Eosinophil PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates L888607 (R)-L-888607 L888607->CRTH2 Inhibits G_Protein Gi/o Protein CRTH2->G_Protein Activates PLC PLCβ G_Protein->PLC Actin_Polymerization Actin Polymerization G_Protein->Actin_Polymerization PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Chemotaxis Chemotaxis / Migration Ca_Mobilization->Chemotaxis Actin_Polymerization->Chemotaxis

Caption: CRTH2 signaling pathway in eosinophils and the inhibitory action of (R)-L-888607.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the inhibitory effect of (R)-L-888607 on eosinophil migration and CRTH2 activation.

Protocol 1: Eosinophil Chemotaxis Assay

This assay measures the ability of (R)-L-888607 to inhibit the directional migration of eosinophils towards a PGD2 gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos 1. Isolate Eosinophils (e.g., from human blood) Preincubate 3. Pre-incubate Eosinophils with (R)-L-888607 or vehicle Isolate_Eos->Preincubate Prepare_L888607 2. Prepare (R)-L-888607 and PGD2 solutions Prepare_L888607->Preincubate Load_Plate 4. Load PGD2 (chemoattractant) into lower wells of chemotaxis plate Prepare_L888607->Load_Plate Add_Cells 5. Add pre-incubated cells to upper chamber (e.g., Transwell insert) Preincubate->Add_Cells Load_Plate->Add_Cells Incubate_Plate 6. Incubate plate (e.g., 90 min at 37°C, 5% CO2) Add_Cells->Incubate_Plate Count_Cells 7. Count migrated cells in lower wells (e.g., flow cytometry or microscopy) Incubate_Plate->Count_Cells Calculate_IC50 8. Plot dose-response curve and calculate IC50 value Count_Cells->Calculate_IC50

Caption: Experimental workflow for the eosinophil chemotaxis assay using (R)-L-888607.

Materials:

  • Human peripheral blood or other source of eosinophils

  • Eosinophil isolation kit (e.g., MACS)

  • RPMI 1640 medium with 0.1% BSA

  • (R)-L-888607 (stock solution in DMSO)

  • Prostaglandin D2 (PGD2)

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size polycarbonate membrane)

  • Incubator (37°C, 5% CO2)

  • Flow cytometer or microscope for cell counting

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection with an immunomagnetic cell separation kit according to the manufacturer's instructions. Resuspend the purified eosinophils (>98% purity) in RPMI 1640/0.1% BSA at a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of (R)-L-888607 in RPMI/0.1% BSA. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Pre-incubation: In a separate plate, mix 50 µL of the eosinophil suspension with 50 µL of the (R)-L-888607 dilution or vehicle (DMSO) and incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 150 µL of RPMI/0.1% BSA containing PGD2 (e.g., at a final concentration of 30 nM) to the lower wells of the chemotaxis plate. For negative control wells, add medium only.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Cell Quantification:

    • Carefully remove the inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by manual counting with a hemocytometer.

  • Data Analysis:

    • Calculate the percentage inhibition of migration for each concentration of (R)-L-888607 compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of (R)-L-888607 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This assay measures the ability of (R)-L-888607 to block the PGD2-induced increase in intracellular calcium concentration ([Ca²⁺]i), a key signaling event downstream of CRTH2 activation.

Materials:

  • Human eosinophils or CRTH2-transfected cells (e.g., HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • (R)-L-888607

  • PGD2

  • Fluorometric imaging plate reader (e.g., FLIPR) or spectrofluorometer

Methodology:

  • Cell Preparation and Dye Loading:

    • Resuspend eosinophils (or CRTH2-transfected cells) at 1-2 x 10^6 cells/mL in HBSS.

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 2 µM) and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.

    • Aliquot the cell suspension into a 96-well black, clear-bottom plate.

  • Compound Addition:

    • Use a fluorometric plate reader to measure the baseline fluorescence.

    • Add (R)-L-888607 at various concentrations (or vehicle) to the wells and incubate for 10-15 minutes.

  • Agonist Stimulation and Measurement:

    • Add PGD2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after PGD2 addition.

    • Normalize the data as a percentage of the response seen with PGD2 in the vehicle-treated wells.

    • Plot the percentage inhibition against the log concentration of (R)-L-888607 to calculate the IC50 value.

Logical Relationship of (R)-L-888607 in Research

(R)-L-888607 is used as a specific inhibitor to probe the function of the CRTH2 receptor in biological systems.

Antagonist_Logic Hypothesis Hypothesis: PGD2-CRTH2 pathway drives eosinophil migration in Disease X Experiment Experiment: Test if (R)-L-888607 blocks eosinophil migration in vitro/in vivo Hypothesis->Experiment Eosinophil Eosinophil Experiment->Eosinophil L888607 (R)-L-888607 (CRTH2 Antagonist) L888607->Experiment PGD2 PGD2 (CRTH2 Agonist) PGD2->Experiment Migration Migration Blocked Eosinophil->Migration Conclusion Conclusion: CRTH2 is a valid target for inhibiting eosinophil migration in Disease X Migration->Conclusion

Caption: Logical framework for using (R)-L-888607 to validate the CRTH2 pathway.

Application

Formulation of (R)-L 888607 for Oral Gavage Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] As a critical mediator in type 2 inflammatory responses, the CRTH2 signaling pathway is a key target for research in allergic diseases such as asthma.[3][4][5] Effective in vivo studies are crucial to understanding the pharmacological effects of (R)-L 888607, and oral gavage is a common and precise method for administration in preclinical animal models.[6]

Due to the limited public information on the physicochemical properties of (R)-L 888607, particularly its aqueous solubility, researchers may face challenges in developing a suitable formulation for oral administration. Compounds of this nature are often poorly soluble in water, necessitating the use of specific formulation strategies to ensure consistent and adequate bioavailability.[7][8]

These application notes provide a comprehensive guide to developing a formulation for (R)-L 888607 for oral gavage studies. It includes a protocol for vehicle screening and detailed procedures for preparing two common types of formulations: a suspension and a solution.

Data Presentation: Vehicle Screening for (R)-L 888607

Given the absence of specific solubility data for (R)-L 888607, a preliminary vehicle screening is an essential first step. The following table outlines a suggested screening panel and provides a template for recording solubility data.

Table 1: Solubility Screening of (R)-L 888607 in Common Vehicles

Vehicle CompositionTarget Concentration (mg/mL)Visual Observation (Clear, Hazy, Suspension)Comments
Deionized Water1
0.9% Saline1
0.5% (w/v) Methylcellulose in Water1
0.5% (w/v) Methylcellulose / 0.2% (v/v) Tween® 80 in Water1
100% Polyethylene Glycol 400 (PEG 400)5
10% (v/v) DMSO / 40% (v/v) PEG 300 / 5% (v/v) Tween® 80 / 45% (v/v) Saline5A common formulation for general use.[9][10]
2% (v/v) DMSO / 40% (v/v) PEG 300 / 5% (v/v) Tween® 80 / 53% (v/v) Saline5Recommended for sensitive animal strains.[9][10]
10% (v/v) DMSO / 90% (v/v) Corn Oil5

Experimental Protocols

Protocol 1: Preparation of (R)-L 888607 as a Suspension

This protocol is suitable if (R)-L 888607 exhibits poor solubility in aqueous vehicles. A suspension formulation can be achieved using a suspending agent like methylcellulose, often with a surfactant to improve wettability.

Materials:

  • (R)-L 888607 powder

  • Methylcellulose (e.g., 400 cP)

  • Tween® 80 (Polysorbate 80)

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Calibrated balance

Procedure:

  • Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween® 80):

    • Heat approximately one-third of the final required volume of deionized water to 60-80°C.

    • In a separate beaker, add the calculated amount of methylcellulose powder to the heated water while stirring to create a uniform dispersion.

    • Add the remaining two-thirds of the water as cold water or ice to the hot dispersion.

    • Continue stirring in a cold bath until the solution becomes clear and viscous.

    • Add the calculated volume of Tween® 80 to the methylcellulose solution and mix thoroughly.[11]

  • Prepare the (R)-L 888607 Suspension:

    • Calculate and weigh the required amount of (R)-L 888607 powder for the desired final concentration and volume.

    • Place the powder in a mortar.

    • Add a small amount of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Storage and Use:

    • Store the suspension at 2-8°C, protected from light.

    • Before each administration, vigorously vortex or stir the suspension to ensure a uniform dose is withdrawn.

Protocol 2: Preparation of (R)-L 888607 as a Solution

This protocol is intended for instances where (R)-L 888607 is soluble in a co-solvent system. This formulation is often used to achieve higher concentrations and potentially better absorption.

Materials:

  • (R)-L 888607 powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG 300)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

  • Calibrated balance and pipettes

Procedure:

  • Prepare the (R)-L 888607 Solution (Example: 10% DMSO, 40% PEG 300, 5% Tween® 80, 45% Saline):

    • Calculate and weigh the required amount of (R)-L 888607 powder.

    • Add the calculated volume of DMSO to the powder and vortex until the compound is completely dissolved.

    • Sequentially add the PEG 300 and Tween® 80 to the solution, vortexing thoroughly after each addition.

    • Finally, add the saline to the mixture and vortex until a clear, homogenous solution is obtained.[10][12]

  • Storage and Use:

    • Store the solution at room temperature or as determined by stability studies, protected from light.

    • Visually inspect for any precipitation before each use. If precipitation occurs, gentle warming or sonication may be required, but stability should be confirmed.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh Weigh (R)-L 888607 dissolve Dissolve/Suspend in Vehicle weigh->dissolve mix Vortex/Stir for Homogeneity dissolve->mix store Store Appropriately mix->store resuspend Re-suspend if necessary store->resuspend Prior to Dosing withdraw Withdraw Accurate Dose resuspend->withdraw administer Administer to Animal withdraw->administer observe Observe Animal administer->observe

Caption: Workflow for the preparation and administration of (R)-L 888607 for oral gavage studies.

CRTH2 Signaling Pathway

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_response Biological Response L888607 (R)-L 888607 CRTH2 CRTH2 Receptor (Gαi-coupled) L888607->CRTH2 Binds & Activates G_protein Gαi/βγ CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cell_Activation Cellular Activation Ca_mobilization->Cell_Activation cAMP->Cell_Activation contributes to Chemotaxis Chemotaxis Cell_Activation->Chemotaxis Degranulation Degranulation Cell_Activation->Degranulation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cell_Activation->Cytokine_Release

Caption: Simplified signaling pathway of the CRTH2 receptor upon activation by (R)-L 888607.

References

Method

Application Notes and Protocols for Intravenous Injection of (R)-L 888607

For Research Use Only. Not for human or veterinary use. Introduction (R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also know...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] Its activation by its natural ligand, prostaglandin D2 (PGD2), or synthetic agonists like (R)-L 888607, plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[2][4]

Activation of the CRTH2 receptor by an agonist initiates a signaling cascade through a Gi-type G protein.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit of the G-protein activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic calcium concentration.[2] This signaling cascade ultimately results in the activation of downstream pathways that promote chemotaxis, degranulation, and cytokine production in target immune cells.[2][5]

These application notes provide a detailed, hypothetical protocol for the intravenous (IV) injection of (R)-L 888607 for preclinical research, based on available data and general principles of intravenous drug administration.

Data Presentation

A summary of the key properties of (R)-L 888607 is presented in the table below.

PropertyValueReference
IUPAC Name 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acidMedKoo Biosciences
Molecular Formula C₁₉H₁₅ClFNO₂SMedKoo Biosciences
Molecular Weight 375.84 g/mol MedKoo Biosciences
Target CRTH2 Receptor Agonist[1]
Binding Affinity (Ki) 4 nM (human CRTH2)[1]
EC₅₀ 0.4 nM[1]
Reported In Vivo Dose 5 mg/kg (intravenous, single dose)[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°CMedKoo Biosciences

Experimental Protocols

Protocol 1: Preparation of (R)-L 888607 Formulation for Intravenous Injection

This protocol describes the preparation of a stock solution and a final injectable formulation of (R)-L 888607. Due to the carboxylic acid moiety in its structure, the solubility of (R)-L 888607 is expected to be pH-dependent.[6] This protocol utilizes a buffered solution to maintain a physiological pH.

Materials:

  • (R)-L 888607 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free 1.5 mL microcentrifuge tubes

  • Sterile, pyrogen-free 15 mL conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of 10 mg/mL Stock Solution:

    • Aseptically weigh the required amount of (R)-L 888607 powder.

    • In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of sterile DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C for long-term storage.

  • Preparation of Final Injectable Formulation (Example for a 5 mg/kg dose in a 20g mouse):

    • The required dose for a 20g mouse is 0.1 mg (5 mg/kg * 0.02 kg).

    • The typical injection volume for a mouse is 100 µL. Therefore, the final concentration of the injectable solution should be 1 mg/mL.

    • In a sterile 15 mL conical tube, add 9.9 mL of sterile PBS (pH 7.4).

    • Add 10 µL of the 10 mg/mL (R)-L 888607 stock solution to the PBS. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated in small animals.

    • Vortex the solution gently but thoroughly to ensure homogeneity.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile tube.

    • Keep the final formulation on ice until injection. Prepare fresh on the day of the experiment.

Protocol 2: Intravenous Administration of (R)-L 888607 to Mice via the Tail Vein

This protocol outlines the procedure for the intravenous injection of (R)-L 888607 into the lateral tail vein of a mouse.

Materials:

  • Prepared (R)-L 888607 injectable formulation (1 mg/mL)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile insulin syringes (e.g., 29G, 0.5 mL)

  • 70% ethanol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins, making them more visible and easier to access.

  • Syringe Preparation:

    • Draw the calculated volume of the (R)-L 888607 formulation into a sterile insulin syringe. For a 20g mouse receiving a 5 mg/kg dose, this would be 100 µL of the 1 mg/mL solution.

    • Ensure there are no air bubbles in the syringe.

  • Injection Procedure:

    • Clean the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

    • A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

    • Slowly and steadily inject the solution over approximately 30-60 seconds.

    • Observe for any signs of leakage or swelling at the injection site, which would indicate a subcutaneous injection. If this occurs, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal according to the experimental protocol.

Mandatory Visualization

G cluster_cell Target Cell (e.g., Th2 Lymphocyte, Eosinophil) R_L_888607 (R)-L 888607 CRTH2 CRTH2 Receptor R_L_888607->CRTH2 Binds to G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca2_release->Cellular_Response

Caption: Signaling pathway of (R)-L 888607 via the CRTH2 receptor.

G cluster_prep Formulation Preparation cluster_admin Intravenous Administration stock_prep Prepare 10 mg/mL Stock in DMSO dilution Dilute Stock to 1 mg/mL in Sterile PBS (pH 7.4) stock_prep->dilution filtration Sterile Filter (0.22 µm) dilution->filtration animal_prep Warm Mouse Tail filtration->animal_prep injection Inject 100 µL (5 mg/kg) into Lateral Tail Vein animal_prep->injection monitoring Monitor Animal injection->monitoring

Caption: Experimental workflow for intravenous injection of (R)-L 888607.

References

Application

Application Notes and Protocols for (R)-L 888607 in Studying Th2 Cell Activation

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] CRTH2 is a G protein-coupled receptor predominantly found on T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Its natural ligand is prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[5] Activation of CRTH2 is a critical event in the type 2 immune response, leading to the production of hallmark Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), as well as promoting chemotaxis of these inflammatory cells.[3][6][7] These cytokines are central to the pathophysiology of allergic diseases, including asthma and atopic dermatitis.[8][9]

These application notes provide a comprehensive guide for utilizing (R)-L 888607 as a tool to investigate Th2 cell activation, offering detailed protocols for in vitro studies and guidance on data interpretation.

Data Presentation: Quantitative Analysis of (R)-L 888607

(R)-L 888607 exhibits high affinity and potent agonist activity at the human CRTH2 receptor. The following table summarizes the available quantitative data for this compound.

ParameterValueReceptor/Cell TypeReference
Binding Affinity (Ki) 4 nMHuman CRTH2 Receptor[1]
Agonist Activity (EC50) 0.4 nMRecombinant and endogenously expressed CRTH2 receptor[1]
Eosinophil Chemotaxis Stimulation observed at 100 nMHuman Eosinophils[1]

Signaling Pathways and Experimental Workflow

CRTH2 Signaling Pathway in Th2 Cells

Activation of the CRTH2 receptor on Th2 cells by (R)-L 888607 initiates a signaling cascade that culminates in cytokine production and migration. The binding of the agonist to the G protein-coupled receptor leads to the activation of downstream signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This cascade results in increased intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which ultimately leads to the transcription and secretion of Th2 cytokines.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response R_L_888607 (R)-L 888607 CRTH2 CRTH2 (GPCR) R_L_888607->CRTH2 G_protein Gαi/Gαq CRTH2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3-Kinase (PI3K) G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis Ca2_mobilization Ca²⁺ Mobilization PLC->Ca2_mobilization MAPK MAPK Pathway (p38, ERK) PI3K->MAPK Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) Ca2_mobilization->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Th2 Cytokine Gene Expression (IL-4, IL-5, IL-13) Transcription_Factors->Gene_Expression Cytokine_Secretion Cytokine Secretion (IL-4, IL-5, IL-13) Gene_Expression->Cytokine_Secretion

Caption: CRTH2 signaling cascade in Th2 cells initiated by (R)-L 888607.

Experimental Workflow for Studying Th2 Cell Activation

The following diagram outlines a typical workflow for investigating the effects of (R)-L 888607 on Th2 cell activation, from the initial differentiation of naive T cells to the final data analysis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Isolate_Naive_T 2. Isolate Naive CD4⁺ T Cells (e.g., magnetic bead separation) Isolate_PBMCs->Isolate_Naive_T Differentiate_Th2 3. In Vitro Differentiation to Th2 Cells (using IL-2, IL-4, anti-IFN-γ) Isolate_Naive_T->Differentiate_Th2 Stimulate_Cells 4. Stimulate Differentiated Th2 Cells with (R)-L 888607 (dose-response) Differentiate_Th2->Stimulate_Cells Incubate 5. Incubate (e.g., 24-48 hours for cytokines, shorter for chemotaxis) Stimulate_Cells->Incubate Collect_Supernatant 6a. Collect Supernatant Incubate->Collect_Supernatant Collect_Cells_Migration 6b. Analyze Cell Migration Incubate->Collect_Cells_Migration Measure_Cytokines 7a. Measure Cytokines (ELISA, Luminex) Collect_Supernatant->Measure_Cytokines Chemotaxis_Assay 7b. Chemotaxis Assay (e.g., Transwell assay) Collect_Cells_Migration->Chemotaxis_Assay

References

Method

Application of (R)-L-888607 in Allergy Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. In the context of allergy research, (R)-L-888607 serves as a critical tool to probe the function of the CRTH2 receptor and its role in mediating allergic inflammation. Unlike CRTH2 antagonists which are investigated for therapeutic potential in allergic diseases, agonists like (R)-L-888607 are primarily utilized to induce and study the pro-inflammatory pathways associated with allergic responses. Activation of CRTH2 by its natural ligand, prostaglandin D2 (PGD2), or a synthetic agonist like (R)-L-888607, triggers a cascade of events including the chemotaxis and activation of key effector cells in the allergic response, such as eosinophils, basophils, and Th2 lymphocytes.

These application notes provide detailed protocols for the use of (R)-L-888607 in various in vitro and in vivo allergy research models, enabling researchers to effectively utilize this compound to investigate the mechanisms of allergic inflammation.

Data Presentation

Ligand Binding and Potency

(R)-L-888607 exhibits high affinity and selectivity for the human CRTH2 receptor. The following table summarizes its binding affinity (Ki) for various prostanoid receptors and its functional potency (EC50).

ReceptorKi (nM)Notes
CRTH2/DP2 0.8 High affinity for the target receptor.
DP/DP12331Over 2900-fold selectivity versus the DP1 receptor.
TP283
EP28748
EP3-III1260
EP44634
FP10018
IP14434
Functional Potency (EC50) 0.4 nM In inducing a response in cells expressing the CRTH2 receptor.

Data sourced from Gervais FG, et al. Mol Pharmacol. 2005.[1][2]

In Vivo Administration

The following table provides details on the reported in vivo administration of (R)-L-888607 in mice.

Route of AdministrationDoseVehicleObservations
Intravenous (saphenous vein)5 mg/kg (single dose)60% (v/v) polyethylene glycol 200No obvious side effects were observed (n=4).[2]
Oral (gavage)20 mg/kg (single dose)60% (v/v) polyethylene glycol 400No obvious side effects were observed (n=4).[2]

Experimental Protocols

In Vitro Model: Eosinophil Shape Change and Chemotaxis Assay

This protocol details the use of (R)-L-888607 to induce a morphological response and directed migration in isolated human eosinophils.

Objective: To assess the ability of (R)-L-888607 to induce eosinophil activation, measured by shape change and chemotaxis.

Materials:

  • (R)-L-888607

  • Isolated human eosinophils

  • Chemotaxis medium (e.g., RPMI 1640 with 10 mM HEPES and 1% FCS)

  • 96-well chemotaxis chamber (e.g., Corning Life Sciences)

  • Flow cytometer

  • Microscope with differential interference contrast (DIC) optics

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of (R)-L-888607: Prepare a stock solution of (R)-L-888607 in a suitable solvent (e.g., DMSO) and then make serial dilutions in chemotaxis medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

  • Chemotaxis Assay: a. Add 100 µL of the (R)-L-888607 dilutions or vehicle control to the lower wells of the 96-well chemotaxis plate. b. Place the filter (typically 5 µm pore size for eosinophils) over the lower wells. c. Add 100 µL of the eosinophil suspension to the upper wells. d. Incubate the plate for 3 hours at 37°C in a humidified CO2 incubator. e. After incubation, carefully remove the filter. The migrated cells in the lower wells can be quantified by flow cytometry for a set time (e.g., 30 seconds) at a high flow rate.

  • Eosinophil Shape Change Assay: a. Treat isolated eosinophils with (R)-L-888607 (e.g., 100 nM) or vehicle control for 20 minutes. b. Observe the cells under a microscope with DIC optics. Activated eosinophils will change from a round to a polarized, amoeboid shape. c. Quantify the percentage of cells showing a shape change.

Expected Outcome: (R)-L-888607 is expected to induce a dose-dependent increase in eosinophil chemotaxis and a significant increase in the percentage of eosinophils undergoing a shape change, indicative of CRTH2-mediated activation.

In Vivo Model: Induction of Localized Eosinophilic Inflammation

This protocol describes a method to investigate the in vivo function of CRTH2 by inducing localized inflammation using (R)-L-888607.

Objective: To determine if local administration of (R)-L-888607 can induce the recruitment of eosinophils and other inflammatory cells in an in vivo model.

Materials:

  • (R)-L-888607

  • Experimental animals (e.g., BALB/c mice)

  • Sterile saline

  • Vehicle (e.g., 60% (v/v) polyethylene glycol 200)

  • Anesthesia

  • Equipment for subcutaneous or intradermal injections

  • Materials for tissue collection and processing (e.g., skin punch biopsy)

  • Reagents for histology (e.g., H&E staining) and immunohistochemistry (e.g., anti-MBP for eosinophils)

Protocol:

  • Animal Preparation: Acclimatize mice to the laboratory conditions. Anesthetize the mice prior to injection.

  • Preparation of (R)-L-888607 for Injection: Prepare a sterile solution of (R)-L-888607 in the appropriate vehicle at the desired concentration.

  • Local Administration: Inject a small volume (e.g., 20-50 µL) of the (R)-L-888607 solution subcutaneously or intradermally into a specific site (e.g., the ear pinna or a shaved area of the back). Inject an equivalent volume of vehicle alone at a contralateral site as a control.

  • Time Course and Tissue Collection: At various time points after injection (e.g., 4, 24, and 48 hours), euthanize the mice and collect tissue samples from the injection sites (e.g., using a skin punch biopsy).

  • Histological Analysis: a. Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. b. Cut sections and stain with Hematoxylin and Eosin (H&E) to visualize the overall inflammatory infiltrate. c. Perform immunohistochemistry with an antibody against Major Basic Protein (MBP) to specifically identify and quantify eosinophils.

  • Data Analysis: Quantify the number of infiltrating eosinophils and other inflammatory cells per unit area in the tissue sections from the (R)-L-888607-treated and vehicle-treated sites.

Expected Outcome: Local administration of (R)-L-888607 is expected to induce a time-dependent influx of eosinophils and other inflammatory cells to the site of injection, demonstrating the pro-inflammatory role of CRTH2 activation in vivo.

Mandatory Visualizations

G cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates L888607 (R)-L-888607 (Agonist) L888607->CRTH2 Binds to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of CRTH2 activation by (R)-L-888607.

G cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils from Human Blood Load_Chamber Load Chemotaxis Chamber: - Agonist in Lower Wells - Eosinophils in Upper Wells Isolate_Eos->Load_Chamber Prepare_L888607 Prepare Serial Dilutions of (R)-L-888607 Prepare_L888607->Load_Chamber Incubate Incubate at 37°C for 3 hours Load_Chamber->Incubate Quantify_Migration Quantify Migrated Cells (Flow Cytometry) Incubate->Quantify_Migration Analyze_Data Analyze Dose-Response Relationship Quantify_Migration->Analyze_Data

Caption: Experimental workflow for in vitro eosinophil chemotaxis assay.

References

Application

Application Notes and Protocols for (R)-L-888607 in Chemotaxis Assays

A Critical Correction on the Mechanism of Action of (R)-L-888607 Initial research into the application of (R)-L-888607 for chemotaxis assays has revealed a critical discrepancy with the premise of its use as a CXCR2 anta...

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Correction on the Mechanism of Action of (R)-L-888607

Initial research into the application of (R)-L-888607 for chemotaxis assays has revealed a critical discrepancy with the premise of its use as a CXCR2 antagonist. Extensive evidence from chemical suppliers and scientific literature confirms that (R)-L-888607 is not a CXCR2 antagonist. Instead, it is a potent and selective CRTH2 agonist [1][2][3][4][5]. CRTH2, or Chemoattractant Receptor-homologous molecule expressed on Th2 cells, is a G protein-coupled receptor for prostaglandin D2 (PGD2)[6][7].

As a CRTH2 agonist, (R)-L-888607 induces or promotes chemotaxis in cells that express this receptor, such as T helper type 2 (Th2) cells, eosinophils, and basophils[6]. This is the opposite function of an antagonist, which would block chemotaxis.

Therefore, these application notes have been developed to provide researchers, scientists, and drug development professionals with detailed protocols on how to correctly use (R)-L-888607 as a chemoattractant to study CRTH2-mediated cell migration.

Introduction

(R)-L-888607 is a potent and selective agonist for the CRTH2 receptor, a key player in the inflammatory cascade, particularly in allergic diseases like asthma[2][7]. Its ability to mimic the action of the natural ligand, PGD2, makes it an invaluable tool for studying the signaling pathways and cellular responses mediated by CRTH2. Chemotaxis, the directed migration of cells along a chemical gradient, is a primary response initiated by CRTH2 activation[1][6]. These protocols detail the use of (R)-L-888607 to induce and quantify the chemotactic response of CRTH2-expressing immune cells in vitro.

Data Presentation

The following table summarizes the key quantitative data for L-888607, the racemate of (R)-L-888607, which is expected to have similar activity.

ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) Human CRTH2Human4 nM[1]
Human DPHuman211 nM[1]
Functional Potency (EC50) CRTH2-0.4 nM[1]
Effective Concentration Eosinophil Chemotaxis-100 nM[1]

Signaling Pathway

Activation of the CRTH2 receptor by an agonist like (R)-L-888607 initiates a Gαi-dependent signaling cascade. This leads to the mobilization of intracellular calcium and the activation of downstream pathways, ultimately resulting in the cytoskeletal rearrangements necessary for directed cell migration.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R_L888607 (R)-L 888607 (Agonist) CRTH2 CRTH2 Receptor (GPCR) R_L888607->CRTH2 Binds to G_protein Gi/o Protein Complex (α, β, γ) CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Cytoskeleton Rearrangement Ca_release->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: CRTH2 signaling pathway initiated by (R)-L 888607.

Experimental Protocols

In Vitro Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This protocol describes a standard method for assessing the chemoattractant properties of (R)-L-888607 on CRTH2-expressing cells, such as eosinophils or Th2 lymphocytes.

Materials:

  • (R)-L-888607

  • CRTH2-expressing cells (e.g., isolated human eosinophils, Th2 cell line)

  • Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber or Transwell inserts (3-5 µm pore size is suitable for lymphocytes and eosinophils)

  • 24-well or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Reagents for cell quantification (e.g., Calcein-AM, or cell lysis buffer and DNA dye)

  • Fluorescence microplate reader or microscope

Protocol:

  • Cell Preparation:

    • Isolate primary cells (e.g., eosinophils from fresh human blood) or culture your cell line of interest.

    • One day before the experiment, starve the cells by culturing them in a low-serum medium (e.g., 0.2% BSA) overnight. This enhances their responsiveness to chemoattractants.

    • On the day of the experiment, harvest the cells, wash them, and resuspend them in Assay Buffer at a concentration of 1-2 x 10⁶ cells/mL. Ensure cell viability is >95%.

  • Compound Preparation:

    • Prepare a stock solution of (R)-L-888607 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of final concentrations to test as the chemoattractant. A typical starting range could be 0.1 nM to 1 µM to capture the full dose-response curve around the EC50 of 0.4 nM.[1]

  • Assay Setup:

    • Add the diluted (R)-L-888607 solutions to the lower wells of the plate. Include a "vehicle control" well containing Assay Buffer with the same final concentration of DMSO as the highest compound concentration. Also include a "buffer only" negative control.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles between the insert and the liquid in the lower chamber.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type, as migration rates can vary.

  • Quantification of Cell Migration:

    • After incubation, carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. Common methods include:

      • Fluorometric Quantification: Stain the migrated cells with a fluorescent dye like Calcein-AM, and measure the fluorescence using a microplate reader.

      • Direct Cell Counting: Stain the membrane with a cell stain (e.g., DAPI or Giemsa stain) and count the migrated cells in several fields of view under a microscope.

Experimental Workflow Diagram:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis prep_cells 1. Prepare Cells (Isolate/Culture, Starve, Resuspend) add_cells 5. Add Cells to Upper Chamber prep_cells->add_cells prep_compound 2. Prepare Chemoattractant (Serial dilutions of (R)-L 888607) add_chemo 3. Add Chemoattractant to Lower Chamber prep_compound->add_chemo place_insert 4. Place Transwell Insert add_chemo->place_insert place_insert->add_cells incubate 6. Incubate (1-3 hours at 37°C) add_cells->incubate remove_cells 7. Remove Non-migrated Cells incubate->remove_cells quantify 8. Stain and Quantify (Plate Reader or Microscope) remove_cells->quantify analyze 9. Analyze Data (Dose-Response Curve) quantify->analyze

Caption: Experimental workflow for a chemotaxis assay.

Conclusion

(R)-L-888607 is a valuable research tool for investigating CRTH2-mediated biological processes. By acting as a potent agonist, it serves as a powerful chemoattractant for studying the migration of eosinophils, basophils, and Th2 cells. The protocols and data provided here offer a comprehensive guide for researchers to effectively design and execute chemotaxis assays to explore the role of the CRTH2 pathway in health and disease. It is crucial to distinguish its agonistic activity on CRTH2 from the antagonistic activity on other receptors like CXCR2 to ensure accurate experimental design and interpretation of results.

References

Technical Notes & Optimization

Troubleshooting

(R)-L 888607 solubility issues and solutions

Welcome to the technical support center for (R)-L 888607. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-L 888607. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound.

Troubleshooting Guide

This guide addresses common solubility issues with (R)-L 888607 in a question-and-answer format, providing direct solutions to specific problems.

Q1: My (R)-L 888607 is not dissolving in aqueous buffers (e.g., PBS). What should I do?

A1: (R)-L 888607 is a carboxylic acid, and its solubility in aqueous solutions is highly dependent on the pH. In its neutral (protonated) form at acidic or neutral pH, it is expected to have low water solubility. To improve solubility, you need to deprotonate the carboxylic acid group to form a more soluble carboxylate salt. This is achieved by increasing the pH of the solution.

Recommended Protocol:

  • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline).

  • While stirring the buffer, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH to approximately 8.0.

  • Add the solid (R)-L 888607 to the basic buffer.

  • Continue stirring until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution, but you should be mindful of the compound's stability under these conditions.

  • Once dissolved, carefully adjust the pH back down to your desired experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Monitor the solution closely for any signs of precipitation as the pH is lowered.

Q2: The compound precipitates out of my aqueous solution, especially after pH adjustment or over time. How can I prevent this?

A2: Precipitation upon pH adjustment or during storage indicates that the compound is coming out of solution as it returns to its less soluble, protonated form. Here are several strategies to address this:

  • Use of Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). These can help to keep the compound in solution even at a lower pH. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, being mindful of potential effects on your experimental system.

  • Prepare a Concentrated Stock in Organic Solvent: A common practice is to first prepare a high-concentration stock solution of (R)-L 888607 in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock can then be diluted into your aqueous experimental medium. Be sure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

  • Kinetic vs. Equilibrium Solubility: For many in vitro experiments, achieving a thermodynamically stable, long-term solution (equilibrium solubility) may not be necessary. A kinetically soluble solution, which may be a supersaturated state, can be sufficient for the duration of the experiment. Preparing the sample fresh before each experiment can help avoid issues with precipitation over time.[1]

Q3: I need to prepare a stock solution of (R)-L 888607. What solvent should I use?

A3: For preparing a concentrated stock solution, a polar aprotic organic solvent is generally a good starting point for compounds like (R)-L 888607.

  • Dimethyl Sulfoxide (DMSO): This is a very common and effective solvent for creating stock solutions of poorly water-soluble compounds for biological assays.

  • N,N-Dimethylformamide (DMF): Another suitable option, similar in properties to DMSO.

  • Ethanol: Can also be used, but may be less effective than DMSO or DMF for highly lipophilic compounds.

When preparing a stock solution, ensure the compound is completely dissolved before making further dilutions. Sonication can aid in this process.

Frequently Asked Questions (FAQs)

Q: What is the chemical nature of (R)-L 888607 and how does it affect its solubility?

A: The IUPAC name for (R)-L 888607 is 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid. It is a carboxylic acid. The presence of the carboxylic acid group means its charge state, and therefore its solubility in aqueous media, is highly pH-dependent. The large, relatively nonpolar ring structure contributes to its low intrinsic water solubility.

Q: Are there general strategies to improve the solubility of poorly water-soluble drugs like (R)-L 888607?

A: Yes, several techniques are widely used to enhance the solubility of such compounds. These include:

  • pH adjustment: As detailed in the troubleshooting guide, this is a primary method for ionizable compounds.[2]

  • Co-solvency: The use of water-miscible organic solvents to increase solubility.

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more soluble.[3]

  • Particle size reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[3]

Q: Can I heat the solution to dissolve (R)-L 888607?

A: Gentle warming can increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can degrade the compound. The stability of (R)-L 888607 at elevated temperatures is not well-documented, so it is recommended to use this method sparingly and with appropriate controls to ensure the compound remains intact.

Quantitative Data Summary

SolventTypeBoiling Point (°C)Notes
WaterPolar Protic100Solubility is pH-dependent.
PBS (pH 7.4)Aqueous Buffer~100Low solubility expected without pH modification.
EthanolPolar Protic78.4A potential co-solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189A good candidate for stock solutions.
N,N-Dimethylformamide (DMF)Polar Aprotic153An alternative to DMSO for stock solutions.

Experimental Protocols & Visualizations

Protocol for Solubilization in Aqueous Buffer via pH Adjustment

This protocol details the steps to dissolve (R)-L 888607 in an aqueous buffer for biological assays.

  • Weighing: Accurately weigh the desired amount of (R)-L 888607.

  • Buffer Preparation: Prepare the required volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Basification: While stirring the buffer, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the pH of the buffer is raised to ~8.0.

  • Compound Addition: Add the weighed (R)-L 888607 to the basic buffer.

  • Dissolution: Stir the mixture until the compound is completely dissolved. An ultrasonic bath can be used to facilitate dissolution.

  • pH Neutralization: Carefully and slowly add a dilute solution of HCl (e.g., 0.1 M) to adjust the pH back to the final desired experimental pH (e.g., 7.4).

  • Final Preparation: The solution is now ready for use in the experiment. It is advisable to prepare this solution fresh before use.

experimental_workflow Experimental Workflow for Solubilizing (R)-L 888607 start Start weigh Weigh (R)-L 888607 start->weigh add_compound Add (R)-L 888607 to Basic Buffer weigh->add_compound prepare_buffer Prepare Aqueous Buffer basify Adjust Buffer pH to ~8.0 with NaOH prepare_buffer->basify basify->add_compound dissolve Stir/Sonicate to Dissolve add_compound->dissolve neutralize Adjust pH to Target with HCl dissolve->neutralize end Solution Ready for Use neutralize->end

Workflow for pH-mediated solubilization of (R)-L 888607.
Logical Flow for Troubleshooting Solubility Issues

The following diagram illustrates a decision-making process for addressing solubility challenges with a research compound like (R)-L 888607.

troubleshooting_flow Troubleshooting Logic for Compound Solubility start Compound Insoluble in Aqueous Buffer is_ionizable Is the compound ionizable? start->is_ionizable adjust_ph Adjust pH to ionize compound is_ionizable->adjust_ph Yes use_cosolvent Try adding a co-solvent (e.g., DMSO, Ethanol) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent Precipitates success Solubility Achieved adjust_ph->success Soluble make_stock Prepare concentrated stock in organic solvent (e.g., DMSO) use_cosolvent->make_stock Insoluble use_cosolvent->success Soluble dilute Dilute stock into aqueous buffer make_stock->dilute dilute->success Soluble fail Consider advanced formulation (e.g., cyclodextrins, solid dispersion) dilute->fail Precipitates

Decision tree for addressing compound solubility issues.

References

Optimization

Technical Support Center: Optimizing (R)-L-888607 Dosage for In Vivo Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of (R)-L-888607 for in vivo experiments. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of (R)-L-888607 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is (R)-L-888607 and what is its primary mechanism of action?

A1: (R)-L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). Its primary mechanism of action is to activate the CRTH2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gi alpha subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and mobilization of intracellular calcium. The CRTH2 receptor is primarily expressed on immune cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils.

Q2: What are the recommended starting dosages for in vivo experiments with (R)-L-888607?

A2: Based on initial in vivo studies, the following starting dosages have been reported:

  • Intravenous (IV) administration: 5 mg/kg

  • Oral (PO) administration: 20 mg/kg

It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q3: How should I prepare (R)-L-888607 for in vivo administration?

A3: (R)-L-888607 is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a common vehicle is polyethylene glycol (PEG). A typical formulation involves dissolving the compound in a minimal amount of DMSO and then diluting it with an appropriate concentration of PEG (e.g., 60% v/v PEG 200 or 400 in saline). Always ensure the final concentration of DMSO is well-tolerated by the animals to avoid vehicle-induced toxicity.

Q4: What are the recommended storage conditions for (R)-L-888607?

A4: For long-term storage, (R)-L-888607 should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. It is important to protect the compound from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of compound in formulation - Low solubility in the chosen vehicle.- Incorrect order of solvent addition.- Increase the concentration of the co-solvent (e.g., PEG).- Gently warm the solution or use sonication to aid dissolution.- Prepare fresh formulations before each use.
High variability in experimental results - Inconsistent dosing technique.- Biological variability among animals.- Ensure accurate and consistent administration volumes.- Normalize the dose to the body weight of each animal.- Increase the number of animals per group to improve statistical power.
Unexpected animal toxicity or adverse effects - Vehicle toxicity (especially with high concentrations of DMSO).- Off-target effects of the compound at high doses.- Run a vehicle-only control group to assess vehicle toxicity.- Reduce the concentration of DMSO in the final formulation.- Perform a dose-titration study to find the maximum tolerated dose (MTD).
Lack of efficacy - Sub-optimal dosage.- Poor bioavailability via the chosen route of administration.- Increase the dose in a stepwise manner.- Consider an alternative route of administration (e.g., IV instead of oral).- Perform pharmacokinetic studies to determine the compound's exposure in plasma and target tissues.

Data Presentation

Table 1: Physicochemical and Dosing Information for (R)-L-888607

ParameterValue
CAS Number 860033-06-3
Molecular Formula C₁₉H₁₅ClFNO₂S
Molecular Weight 375.85 g/mol
Recommended IV Dose 5 mg/kg
Recommended Oral Dose 20 mg/kg
Common Vehicle Polyethylene glycol (PEG) 200 or 400
Storage -20°C (long-term), 4°C (short-term)

Experimental Protocols

Protocol 1: Preparation of (R)-L-888607 Formulation for Intravenous Administration (5 mg/kg)

  • Calculate the required amount of (R)-L-888607: Based on the average weight of the mice and the number of animals, calculate the total mass of the compound needed.

  • Prepare the vehicle: Prepare a solution of 60% (v/v) polyethylene glycol 200 (PEG 200) in sterile saline.

  • Dissolve the compound: Dissolve the calculated amount of (R)-L-888607 in a minimal volume of DMSO to create a stock solution.

  • Prepare the final formulation: Slowly add the DMSO stock solution to the PEG 200 vehicle while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept to a minimum (ideally ≤5%).

  • Administration: Administer the formulation intravenously via the tail vein at a volume of 5-10 mL/kg body weight.

Protocol 2: Preparation of (R)-L-888607 Formulation for Oral Gavage (20 mg/kg)

  • Calculate the required amount of (R)-L-888607: Based on the average weight of the mice and the number of animals, calculate the total mass of the compound needed.

  • Prepare the vehicle: Prepare a solution of 60% (v/v) polyethylene glycol 400 (PEG 400) in sterile water.

  • Dissolve the compound: Dissolve the calculated amount of (R)-L-888607 in a minimal volume of DMSO to create a stock solution.

  • Prepare the final formulation: Slowly add the DMSO stock solution to the PEG 400 vehicle while vortexing.

  • Administration: Administer the formulation via oral gavage using an appropriate gauge gavage needle at a volume of 10 mL/kg body weight.

Mandatory Visualization

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R-L-888607 R-L-888607 CRTH2 CRTH2 (DP2 Receptor) R-L-888607->CRTH2 Binds to Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ Gi->Ca2 Activates PLCβ (not shown) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2->Cellular_Response

Caption: CRTH2 signaling pathway activated by (R)-L-888607.

InVivo_Experiment_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Dose_Calculation Dose Calculation Animal_Acclimation->Dose_Calculation Formulation_Prep Formulation Preparation Dose_Calculation->Formulation_Prep Randomization Animal Randomization Formulation_Prep->Randomization Dosing Dosing (IV or Oral Gavage) Randomization->Dosing Monitoring Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Inflammation Markers) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for an in vivo experiment using (R)-L-888607.

Troubleshooting

(R)-L 888607 shelf life and degradation products.

The following information is based on general principles of chemical stability and degradation for similar research compounds. It is intended to provide a foundational framework for researchers and should be supplemented...

Author: BenchChem Technical Support Team. Date: December 2025

The following information is based on general principles of chemical stability and degradation for similar research compounds. It is intended to provide a foundational framework for researchers and should be supplemented with in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for (R)-L 888607?

A1: Without specific manufacturer data, a definitive shelf life for (R)-L 888607 cannot be provided. For many solid-form, complex organic molecules used in research, a conservative estimate of stability is typically 1 to 2 years when stored under optimal conditions. However, the actual shelf life is highly dependent on the compound's intrinsic stability and the storage environment. It is crucial to perform periodic quality control checks to assess purity.

Q2: What are the ideal storage conditions to maximize the shelf life of (R)-L 888607?

A2: To maximize stability, (R)-L 888607 should be stored in a tightly sealed container, protected from light, moisture, and extreme temperatures. Recommended storage conditions generally include:

  • Temperature: -20°C or -80°C for long-term storage.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a lyophilized powder or in a suitable anhydrous solvent.

Q3: What are the potential degradation products of (R)-L 888607?

A3: The specific degradation products of (R)-L 888607 have not been publicly documented. However, based on the general structure of similar compounds, potential degradation pathways could include:

  • Hydrolysis: Cleavage of labile functional groups in the presence of water.

  • Oxidation: Degradation due to reaction with oxygen, often catalyzed by light or trace metals.

  • Photodegradation: Decomposition upon exposure to UV or visible light.

Identifying and characterizing these degradation products would require analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Loss of biological activity in experiments. Compound degradation due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from a new or recently qualified batch of the compound. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the current stock.
Inconsistent experimental results. Partial degradation of the compound, leading to variable potency.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light during experiments. 3. Consider conducting a short-term stability study in your experimental buffer.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Attempt to identify the unknown peaks using mass spectrometry. 3. Review handling procedures to identify potential sources of contamination or degradation (e.g., exposure to air, incompatible solvents).

Experimental Protocols

General Protocol for Assessing Compound Stability (Illustrative)

This is a generalized workflow that can be adapted to study the stability of (R)-L 888607.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of (R)-L 888607 in a suitable solvent B Aliquot into multiple vials for different time points and conditions A->B C1 Elevated Temperature (e.g., 40°C) B->C1 C2 Exposure to Light (UV/Vis) B->C2 C3 Acidic/Basic Buffers B->C3 C4 Oxidative Stress (e.g., H2O2) B->C4 C5 Control (e.g., -20°C, dark) B->C5 D Withdraw samples at defined time points (e.g., 0, 24, 48, 72 hours) C1->D C2->D C3->D C4->D C5->D E Analyze by HPLC-UV to determine remaining parent compound D->E F Analyze by HPLC-MS to identify potential degradation products D->F G Quantify the percentage of (R)-L 888607 remaining over time E->G H Propose degradation pathways based on identified products F->H

Caption: A generalized workflow for conducting a forced degradation study.

Signaling Pathways

Information on the specific signaling pathways modulated by (R)-L 888607 is not available in the public domain. Researchers should refer to the primary literature associated with the initial development and characterization of this compound for potential targets and mechanisms of action.

Signaling_Pathway_Placeholder A (R)-L 888607 B Target Receptor/Enzyme (Undisclosed) A->B Binds/Inhibits C Downstream Effector 1 B->C Regulates D Downstream Effector 2 B->D Regulates E Cellular Response C->E D->E

Caption: A placeholder diagram for the potential signaling pathway of (R)-L 888607.

Optimization

Technical Support Center: Improving the Bioavailability of (R)-L 888607

Disclaimer: Information regarding the specific compound "(R)-L 888607" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of novel, poorly solub...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "(R)-L 888607" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of novel, poorly soluble research compounds, using (R)-L 888607 as a representative example. The principles and protocols described are based on established pharmaceutical sciences for researchers, scientists, and drug development professionals. The compound (R)-L 888607 is identified as a potent and selective synthetic agonist at the CRTH2 receptor with a molecular formula of C19H15ClFNO2S and a molecular weight of 375.84.[1] Such characteristics are common in new chemical entities that may exhibit poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My compound, (R)-L 888607, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a compound to be effective when administered orally, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[2][3] Low aqueous solubility and/or low permeability are primary reasons for poor absorption and, consequently, low bioavailability.[3] It is crucial to assess the physicochemical properties of your compound to diagnose the problem.

Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like (R)-L 888607?

A2: The initial approach should focus on a systematic characterization of the compound's "developability" profile. This involves determining its aqueous solubility, permeability, and dissolution rate. Based on this profile, you can select an appropriate enhancement strategy. Common starting points include particle size reduction (micronization), exploring different salt forms, or screening for solubilizing excipients like co-solvents and surfactants.[2][3][4]

Q3: What are lipid-based formulations and when should I consider them for my compound?

A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the GI tract.[5] These systems are particularly effective for highly lipophilic (fat-loving) and poorly water-soluble compounds.[4][5] They can enhance bioavailability by increasing solubility, improving membrane permeability, and reducing first-pass metabolism.[4][6]

Q4: Can I improve bioavailability without changing the chemical structure of (R)-L 888607?

A4: Yes, many strategies focus on formulation rather than chemical modification.[3] These include:

  • Physical Modifications: Creating amorphous solid dispersions (ASDs), cocrystals, or reducing particle size through micronization or nano-milling.[4][7][8]

  • Enabling Formulations: Using excipients to create solutions, suspensions, or lipid-based systems that improve solubility and absorption.[9]

Troubleshooting Guide

Issue 1: The compound precipitates out of my dosing vehicle upon administration.

  • Question: I dissolved (R)-L 888607 in a co-solvent system (e.g., PEG 400), but I suspect it's precipitating upon dilution in the aqueous environment of the stomach. How can I confirm and prevent this?

  • Answer: This is a common issue with co-solvent formulations.[9]

    • Diagnosis: Perform an in vitro dilution test. Add your dosing formulation to an aqueous buffer (e.g., Simulated Gastric Fluid, pH 1.2) at a relevant ratio (e.g., 1:100) and observe for precipitation over time.

    • Solution: Consider adding a precipitation inhibitor to your formulation. Polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can help maintain a supersaturated state and prevent the compound from crashing out of solution.[2] Alternatively, a lipid-based formulation (SMEDDS) may be more robust upon dilution.[4]

Issue 2: Bioavailability is highly variable between test subjects.

  • Question: My in-vivo pharmacokinetic study for (R)-L 888607 shows significant variability in plasma concentrations across different animals. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Food Effects: The presence or absence of food can significantly alter the absorption of poorly soluble drugs.[2] Ensure you have standardized the feeding schedule of the animals in your studies.

    • Formulation Instability: Ensure your dosing vehicle is a stable and uniform solution or suspension. For suspensions, ensure it is uniformly suspended before each administration.[2]

    • GI Tract pH Variability: If the compound's solubility is pH-dependent, natural variations in stomach and intestinal pH between subjects can lead to variable absorption. Buffer the formulation to maintain an optimal pH where possible.[2]

Data Presentation: Formulation Strategies

The selection of a bioavailability enhancement strategy depends on the compound's physicochemical properties. The following tables summarize common approaches.

Table 1: Physicochemical Modification Techniques

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nano-milling Increases surface area-to-volume ratio, enhancing dissolution rate.[3]Simple, well-established technique.May not be sufficient for very low solubility; risk of particle aggregation.
Salt Formation Converts a neutral compound into a salt form with higher aqueous solubility.[4][7]Can significantly improve dissolution; established regulatory pathway.Not feasible for neutral compounds; risk of converting back to the less soluble free form in the GI tract.
Cocrystallization Forms a multi-component crystal with a coformer, altering physical properties.[4][7]Improves solubility and stability without changing the active molecule.Coformer selection can be complex; regulatory pathway is less established than for salts.
Amorphous Solid Dispersions (ASD) Disperses the compound in an amorphous (non-crystalline) state within a polymer matrix.[4][8]Can achieve significant solubility enhancement; maintains supersaturation.Physically unstable and can recrystallize over time; requires specialized manufacturing (e.g., spray drying).

Table 2: Common Excipients for Solubilization

Excipient TypeExamplesConcentration Range (Typical)Function
Co-solvents PEG 400, Propylene Glycol, Ethanol10 - 60%Increase solubility by reducing the polarity of the solvent.[9]
Surfactants Polysorbate 80, Cremophor® EL, Solutol® HS 151 - 15%Form micelles to encapsulate and solubilize the compound.
Lipids (Oils) Medium-chain triglycerides (e.g., Miglyol® 812), Labrasol®10 - 40%Act as a lipidic solvent for lipophilic drugs in SEDDS/SMEDDS.[4]
Polymers HPMC, PVP, Eudragit®1 - 5%Act as precipitation inhibitors, suspending agents, or matrix formers in ASDs.

Experimental Protocols

Protocol 1: Excipient Solubility Screening

  • Objective: To identify suitable co-solvents and surfactants that enhance the solubility of (R)-L 888607.

  • Methodology:

    • Add an excess amount of (R)-L 888607 (e.g., 10 mg) to a fixed volume (e.g., 1 mL) of each selected excipient (or a mixture) in separate glass vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[2]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable analytical solvent (e.g., acetonitrile/water).

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in mg/mL for each excipient system.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of (R)-L 888607, a key factor in oral absorption.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Prepare a dosing solution of (R)-L 888607 in a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. Replace the sampled volume with fresh buffer.

    • To measure basolateral-to-apical (B-to-A) permeability (for efflux assessment), add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing Start Compound (R)-L 888607 Solubility Aqueous Solubility Determination Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Decision Low Solubility? Solubility->Decision Permeability->Decision Formulation Formulation Development Decision->Formulation Yes ChemMod Chemical Modification (e.g., Prodrug) Decision->ChemMod If Formulation Fails Screening Excipient Screening Formulation->Screening Prototype Prototype Formulation (e.g., SEDDS, ASD) Screening->Prototype InVivo In-Vivo PK Study in Animal Model Prototype->InVivo Result Improved Bioavailability? InVivo->Result

Caption: General workflow for improving compound bioavailability.

Decision_Tree start Is Solubility < 10 µg/mL? sol_yes Yes start->sol_yes sol_no No start->sol_no perm Is Caco-2 Papp < 2x10⁻⁶ cm/s? sol_yes->perm class_III Class III Problem (High Sol, Low Perm) Strategy: Permeation Enhancers, Transporter Targeting sol_no->class_III perm_yes Yes perm->perm_yes perm_no No perm->perm_no class_IV Class IV Problem (Low Sol, Low Perm) Strategy: Lipid systems (SEDDS) + Permeation Enhancers perm_yes->class_IV class_II Class II Problem (Low Sol, High Perm) Strategy: Micronization, ASDs, Co-solvents, Cocrystals perm_no->class_II class_I Class I Problem (High Sol, High Perm) Bioavailability issues are unlikely due to these factors

Caption: Formulation decision tree based on solubility/permeability.

References

Troubleshooting

dealing with off-target effects of (R)-L 888607

Disclaimer: For research use only. Not for use in humans.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For research use only. Not for use in humans.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CRTH2 agonist, (R)-L-888,607. This guide is intended for scientists and drug development professionals to help address potential issues related to off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-L-888,607?

(R)-L-888,607 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). It has a high affinity for the human CRTH2 receptor.

Q2: What is the known primary off-target of (R)-L-888,607?

The primary known off-target for (R)-L-888,607 is the Prostaglandin D2 receptor 1 (DP1). It has a lower affinity for the DP1 receptor compared to the CRTH2 receptor.

Q3: What are the downstream signaling pathways for the on-target (CRTH2) and off-target (DP1) receptors?

The CRTH2 receptor primarily couples to the Gαi subunit of the G protein complex.[1] This leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and activation of phospholipase C, which in turn mobilizes intracellular calcium.[2] In contrast, the DP1 receptor couples to the Gαs subunit, which stimulates adenylyl cyclase and leads to an increase in intracellular cAMP.[3]

Q4: What are the expected functional outcomes of on-target versus off-target activation?

On-target activation of CRTH2 by (R)-L-888,607 is expected to induce pro-inflammatory responses. This includes chemotaxis and activation of T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][4] Off-target activation of the DP1 receptor can have varied and sometimes opposing effects, such as smooth muscle relaxation, vasodilation, and inhibition of cell migration.[2] However, DP1 activation can also contribute to allergic inflammation under certain conditions.[4]

Troubleshooting Guide

Issue 1: Unexpected or contradictory results in functional assays.

  • Possible Cause: You may be observing a mixed response due to the activation of both the on-target CRTH2 receptor and the off-target DP1 receptor, especially at higher concentrations of (R)-L-888,607.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve for (R)-L-888,607 in your assay. Given the difference in affinity, on-target CRTH2 effects should be observed at lower concentrations, while off-target DP1 effects may become apparent at higher concentrations.

    • Selective Antagonists: Use selective antagonists for CRTH2 and DP1 to dissect the observed effects. Pre-treatment with a CRTH2 antagonist should block the on-target effects, while a DP1 antagonist should block the off-target effects.

    • Assay Selection: Utilize assays that can differentiate between the downstream signaling of the two receptors. For example, a cAMP assay should show a decrease in cAMP for CRTH2 activation and an increase for DP1 activation. A calcium flux assay will primarily detect CRTH2 activation.

Issue 2: Difficulty in replicating eosinophil chemotaxis.

  • Possible Cause: The chemotactic response to CRTH2 activation can be influenced by several factors, including cell health, receptor desensitization, and assay conditions.

  • Troubleshooting Steps:

    • Cell Health and Passage Number: Ensure your eosinophils are healthy and have not been passaged excessively, which can lead to altered receptor expression.

    • Agonist Pre-incubation: Avoid prolonged pre-incubation with (R)-L-888,607, as this can lead to receptor desensitization.

    • Positive Control: Use a known eosinophil chemoattractant, such as eotaxin, as a positive control to validate your assay setup.

    • Concentration Optimization: Optimize the concentration of (R)-L-888,607 used for chemotaxis. A full dose-response curve is recommended to identify the optimal concentration.

Issue 3: Inconsistent cAMP assay results.

  • Possible Cause: The opposing effects of CRTH2 (cAMP decrease) and DP1 (cAMP increase) activation can lead to confounding results in a mixed cell population or at concentrations of (R)-L-888,607 that activate both receptors.

  • Troubleshooting Steps:

    • Cell Line Specificity: Use a cell line that expresses only the CRTH2 receptor or the DP1 receptor to isolate the signaling pathway of interest.

    • Selective Antagonism: As with functional assays, use selective antagonists for CRTH2 and DP1 to confirm the origin of the cAMP signal.

    • Forskolin Co-treatment: To better observe the inhibitory effect of CRTH2 activation on cAMP levels, pre-stimulate the cells with forskolin to elevate basal cAMP levels.

Quantitative Data

Parameter(R)-L-888,607Reference
Primary Target CRTH2 (DP2)
Primary Off-Target DP1
Ki for human CRTH2 4 nMMedchemExpress
Ki for human DP1 211 nMMedchemExpress
EC50 for CRTH2 0.4 nMMedchemExpress

Experimental Protocols

Protocol 1: In Vitro cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing either human CRTH2 or human DP1 receptor.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing HBSS, 20 mM HEPES, and 0.5 mM IBMX.

  • Compound Preparation: Prepare serial dilutions of (R)-L-888,607 in the assay buffer. For CRTH2 expressing cells, also prepare a solution of 10 µM forskolin.

  • Assay Procedure:

    • Wash the cells once with the assay buffer.

    • For CRTH2 cells, add the (R)-L-888,607 dilutions followed immediately by the forskolin solution.

    • For DP1 cells, add the (R)-L-888,607 dilutions.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the (R)-L-888,607 concentration to generate a dose-response curve and calculate the EC50 or IC50.

Protocol 2: Calcium Flux Assay

  • Cell Culture: Culture CHO cells stably expressing the human CRTH2 receptor.

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate at a density of 80,000 cells/well and incubate for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of (R)-L-888,607 in a suitable assay buffer.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the (R)-L-888,607 dilutions into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence intensity over time to determine the calcium mobilization in response to (R)-L-888,607. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50.

Visualizations

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L888607 (R)-L-888,607 CRTH2 CRTH2 (DP2) L888607->CRTH2 On-Target (High Affinity) G_protein Gαi/βγ CRTH2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Production Inflammatory_Response Pro-inflammatory Response (e.g., Chemotaxis) cAMP->Inflammatory_Response Decreased cAMP contributes to Ca2 Intracellular Ca²⁺ PLC->Ca2 Mobilization Ca2->Inflammatory_Response

Caption: On-target signaling pathway of (R)-L-888,607 via the CRTH2 receptor.

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L888607 (R)-L-888,607 DP1 DP1 L888607->DP1 Off-Target (Low Affinity) G_protein Gαs/βγ DP1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production Varied_Response Varied Cellular Response (e.g., Vasodilation) cAMP->Varied_Response

Caption: Off-target signaling pathway of (R)-L-888,607 via the DP1 receptor.

Experimental_Workflow start Observe Unexpected Functional Response concentration Perform Concentration- Response with (R)-L-888,607 start->concentration antagonists Use Selective Antagonists (CRTH2 vs. DP1) concentration->antagonists on_target Effect blocked by CRTH2 antagonist antagonists->on_target off_target Effect blocked by DP1 antagonist antagonists->off_target both Effect partially blocked by both antagonists antagonists->both conclusion_on On-Target Effect on_target->conclusion_on conclusion_off Off-Target Effect off_target->conclusion_off conclusion_mixed Mixed On- and Off- Target Effects both->conclusion_mixed

Caption: Workflow to differentiate on-target vs. off-target effects.

References

Optimization

Technical Support Center: Confirming the Activity of an LPA1 Receptor Antagonist

Note on (R)-L 888607: Initial searches indicate that (R)-L 888607 is a potent and selective agonist for the CRTH2 receptor. The following guide focuses on confirming the activity of a lysophosphatidic acid receptor 1 (LP...

Author: BenchChem Technical Support Team. Date: December 2025

Note on (R)-L 888607: Initial searches indicate that (R)-L 888607 is a potent and selective agonist for the CRTH2 receptor. The following guide focuses on confirming the activity of a lysophosphatidic acid receptor 1 (LPA1) antagonist, a common area of investigation in fibrosis and oncology research.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for experimentally confirming the activity of a putative LPA1 receptor antagonist. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and quantitative data for reference compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm my compound is an LPA1 receptor antagonist?

A1: The initial step is to perform a primary in vitro functional assay to demonstrate that your compound can inhibit the signaling induced by the natural ligand, lysophosphatidic acid (LPA), at the LPA1 receptor. A calcium mobilization assay is a widely used and robust primary assay for this purpose.

Q2: How can I determine the potency of my LPA1 antagonist?

A2: The potency of your antagonist is typically determined by calculating its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). This is achieved by performing concentration-response curves in a functional assay, such as a calcium mobilization or a reporter gene assay, in the presence of a fixed concentration of LPA.

Q3: How do I assess the selectivity of my compound for the LPA1 receptor over other LPA receptors?

A3: To determine selectivity, you need to test your compound's activity against other LPA receptor subtypes (e.g., LPA2, LPA3). This can be done by performing functional assays in cell lines individually expressing each receptor subtype. A compound is considered selective if it has a significantly higher potency for LPA1 compared to other LPA receptors.

Q4: What are the key downstream signaling pathways of the LPA1 receptor that I can measure to confirm antagonism?

A4: The LPA1 receptor couples to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several downstream pathways. Key measurable events include:

  • Calcium Mobilization: Mediated through Gαq/11 and subsequent activation of phospholipase C.

  • Inhibition of cAMP Production: Mediated through Gαi/o, which inhibits adenylyl cyclase.

  • Rho Activation: Mediated through Gα12/13, leading to cytoskeletal changes.

  • Serum Response Element (SRE) Activation: Integrates signals from multiple pathways, leading to gene transcription.

Q5: My compound is not showing activity in the primary assay. What are some possible reasons?

A5: Several factors could contribute to a lack of activity. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low antagonist activity observed 1. Compound Insolubility: The compound may not be soluble in the assay buffer. 2. Compound Degradation: The compound may be unstable under the experimental conditions. 3. Incorrect LPA Concentration: The concentration of LPA used for stimulation may be too high, making it difficult to see inhibition. 4. Low Receptor Expression: The cell line may have low or inconsistent LPA1 receptor expression. 5. Cell Health: Cells may be unhealthy or have been passaged too many times.1. Check the solubility of your compound and consider using a different solvent or formulation. Ensure the final solvent concentration is compatible with the assay. 2. Assess the stability of your compound in the assay buffer over the experiment's duration. 3. Perform an LPA concentration-response curve to determine the EC80 (80% of the maximal effective concentration) and use this concentration for antagonist testing. 4. Verify LPA1 receptor expression using techniques like qPCR or Western blot. Consider using a different cell clone or cell line. 5. Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate or inconsistent addition of compound or LPA. 3. Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients.1. Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette for even distribution. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize edge effects.
Agonist-like activity observed from the antagonist 1. Partial Agonism: The compound may have partial agonist activity at the concentrations tested. 2. Off-target Effects: The compound might be acting on another receptor or pathway in the cell that leads to the measured response.1. Test the compound in the absence of LPA to see if it elicits a response on its own. 2. Test the compound in a parental cell line that does not express the LPA1 receptor.

Quantitative Data of Known LPA1 Receptor Antagonists

The following table summarizes the reported potency of several well-characterized LPA1 receptor antagonists. These values can serve as a benchmark for your experimental results.

CompoundAssay TypeCell LinePotency (IC50 / Ki)Reference
BMS-986020 Calcium MobilizationCHO cells expressing human LPA1pKB ≈ 8[1][2]
AM966 Calcium MobilizationCHO cells expressing human LPA1IC50 = 17 nM[3][4]
AM966 ChemotaxisHuman IMR-90 lung fibroblastsIC50 = 181 nM[3]
Ki16425 Inositol Phosphate ProductionRH7777 cellsKi = 0.34 µM[4]
ONO-7300243 Calcium Mobilization-IC50 = 160 nM[4]
LPA1 receptor antagonist 1 Calcium Mobilization-IC50 = 25 nM[5][6]

Experimental Protocols & Visualizations

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through the coupling to various G proteins. Understanding this pathway is crucial for designing and interpreting experiments to confirm antagonist activity.

LPA1_Signaling_Pathway cluster_nucleus Nucleus LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gαq/11 LPA1->Gq Activates Gi Gαi/o LPA1->Gi Activates G1213 Gα12/13 LPA1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA Active RhoA RhoGEF->RhoA Calcium ↑ [Ca²⁺]i IP3_DAG->Calcium SRE Serum Response Element (SRE) Calcium->SRE cAMP ↓ cAMP cAMP->SRE Modulates RhoA->SRE Gene_Transcription Gene Transcription SRE->Gene_Transcription

Caption: LPA1 receptor signaling pathways.

Experimental Workflow: Confirming LPA1 Antagonist Activity

A logical workflow for confirming the activity of a novel LPA1 antagonist involves a series of in vitro assays, moving from primary screening to more detailed characterization of the mechanism of action.

Experimental_Workflow start Putative LPA1 Antagonist primary_assay Primary Functional Assay (e.g., Calcium Mobilization) start->primary_assay potency Determine Potency (IC50) Concentration-Response Curve primary_assay->potency selectivity Selectivity Profiling (vs. LPA2, LPA3, etc.) potency->selectivity downstream Confirm Downstream Pathway Inhibition selectivity->downstream rho_assay Rho Activation Assay downstream->rho_assay sre_assay SRE Reporter Assay downstream->sre_assay end Confirmed LPA1 Antagonist rho_assay->end sre_assay->end

Caption: Experimental workflow for LPA1 antagonist confirmation.

Detailed Methodologies

Calcium Mobilization Assay

This assay is a common and robust method for assessing Gαq-coupled GPCR activity. Antagonists will inhibit the LPA-induced increase in intracellular calcium.

Principle: LPA1 activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the Gαq/PLC/IP3 pathway. This change in [Ca²⁺]i can be detected using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Plate cells stably expressing the human LPA1 receptor (e.g., CHO-LPA1 or HEK293-LPA1) in a 96-well or 384-well black, clear-bottom plate and culture overnight.[7]

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) for 1-2 hours at 37°C.[7]

  • Compound Incubation: Wash the cells to remove excess dye. Add your antagonist at various concentrations and incubate for a specified period (e.g., 15-30 minutes).

  • LPA Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration of LPA (typically EC80) and immediately measure the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the LPA-induced fluorescence signal. Calculate the IC50 value from the concentration-response curve.

Rho Activation Assay

This assay is used to confirm the inhibition of the Gα12/13 signaling pathway.

Principle: Active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of its downstream effectors, such as Rhotekin. An antagonist will prevent the LPA-induced activation of RhoA.

Protocol:

  • Cell Culture and Starvation: Culture cells expressing LPA1 receptors to near confluence. Serum-starve the cells for several hours to reduce basal RhoA activity.

  • Treatment: Pre-incubate the cells with your antagonist for 30 minutes, followed by stimulation with LPA for a short period (e.g., 2-5 minutes).[8]

  • Lysis: Lyse the cells in a buffer containing a GST-fusion protein of the Rhotekin-RBD.[9]

  • Pull-down: Incubate the lysates with glutathione-sepharose beads to pull down the GST-Rhotekin-RBD bound to active RhoA.[8]

  • Western Blot: Wash the beads and elute the bound proteins. Analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody. Total RhoA in the cell lysates should also be measured as a loading control.

Serum Response Element (SRE) Reporter Assay

This assay provides an integrated measure of LPA1 signaling that leads to gene transcription.

Principle: LPA1 activation leads to the activation of transcription factors that bind to the SRE in the promoter of target genes (e.g., c-fos), driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). An antagonist will inhibit this LPA-induced reporter gene expression.[10]

Protocol:

  • Transfection: Co-transfect cells with an LPA1 expression vector (if not endogenously expressed) and an SRE-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Treatment: After allowing for protein expression, serum-starve the cells. Pre-treat with your antagonist followed by stimulation with LPA for several hours (e.g., 5-6 hours).[10]

  • Lysis and Measurement: Lyse the cells and measure the activity of both the SRE-driven reporter and the normalization reporter using a luminometer.

  • Data Analysis: Normalize the SRE reporter activity to the control reporter activity. The antagonist effect is determined by the reduction in LPA-induced reporter activity.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-L 888607 and Other CRTH2 Receptor Agonists for Researchers

This guide provides a detailed comparison of (R)-L 888607 with other agonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or Pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (R)-L 888607 with other agonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or Prostaglandin D2 receptor 2 (DP2).[1] The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.

The CRTH2 receptor is a key player in type 2 inflammatory responses and is highly expressed on Th2 cells, eosinophils, and basophils.[2][3][4][5] Its activation by agonists like prostaglandin D2 (PGD2) leads to chemotaxis, cytokine release, and inhibition of apoptosis in these immune cells, making the PGD2-CRTH2 pathway a significant contributor to allergic inflammation.[5]

(R)-L 888607: A Potent and Selective Synthetic Agonist

(R)-L 888607 is a potent and selective synthetic agonist for the CRTH2 receptor.[6] It exhibits subnanomolar affinity for the human CRTH2 receptor and demonstrates high selectivity over other prostanoid receptors.[6] This makes it a valuable tool for investigating the in vivo functions of the CRTH2 receptor.[6][7]

Comparative Analysis of CRTH2 Receptor Agonists

The following table summarizes the quantitative data for (R)-L 888607 and other notable CRTH2 receptor agonists.

CompoundTypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Profile
(R)-L 888607 Synthetic Agonist0.8 (human CRTH2)[1][6], 4 (human CRTH2)[8]0.4[8]High selectivity for CRTH2 over other prostanoid receptors (e.g., DP1 Ki = 2331 nM)[6]
Prostaglandin D2 (PGD2) Endogenous Agonist--Also binds to DP1 receptor[9]
13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2 MetaboliteHigh affinity[7]--
15-deoxy-Δ12,14-PGJ2 PGD2 Metabolite--Selective for CRTH2 over DP receptor[7]
Indomethacin NSAID/Agonist--Potent and selective CRTH2 agonist[10]
11-dehydro-thromboxane B2 Arachidonic Acid Metabolite--Full agonist at CRTH2[3][11]

Experimental Methodologies

Detailed protocols for key experiments are crucial for interpreting and replicating the findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Cell Preparation : Membranes from cells expressing the recombinant human CRTH2 receptor are prepared.

  • Incubation : The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound ((R)-L 888607 or other agonists).

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to activate the CRTH2 receptor, leading to an increase in intracellular calcium.

  • Cell Loading : Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation : The cells are stimulated with varying concentrations of the test agonist.

  • Measurement : The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometer or a fluorescence microscope.

  • Data Analysis : The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Chemotaxis Assay

This assay assesses the ability of an agonist to induce cell migration, a key function of the CRTH2 receptor.

  • Chamber Setup : A two-chamber system (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower chambers.

  • Cell Placement : A suspension of CRTH2-expressing cells (e.g., eosinophils or Th2 cells) is placed in the upper chamber.

  • Agonist Gradient : The test agonist is placed in the lower chamber to create a chemotactic gradient.

  • Incubation : The chamber is incubated to allow the cells to migrate through the membrane towards the agonist.

  • Cell Counting : The number of cells that have migrated to the lower chamber is quantified by microscopy or flow cytometry.

  • Data Analysis : The chemotactic response is evaluated by comparing the number of migrated cells in the presence of the agonist to a control.

Visualizing Molecular Interactions and Workflows

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the CRTH2 receptor.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activates Agonist Agonist ((R)-L 888607, PGD2) Agonist->CRTH2 Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Cytokine_Release Cytokine Release Ca_release->Cytokine_Release cAMP ↓ cAMP AC->cAMP

Caption: Agonist binding to the CRTH2 receptor activates Gi/o signaling.

Experimental Workflow for Agonist Screening

This diagram outlines a typical workflow for identifying and characterizing novel CRTH2 receptor agonists.

Agonist_Screening_Workflow start Compound Library binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay hits Initial Hits binding_assay->hits functional_assay Secondary Screen: Calcium Mobilization Assay hits->functional_assay High Affinity confirmed_hits Confirmed Agonists functional_assay->confirmed_hits chemotaxis_assay Functional Validation: Chemotaxis Assay confirmed_hits->chemotaxis_assay Potent lead_compounds Lead Compounds chemotaxis_assay->lead_compounds

Caption: A multi-step process for discovering novel CRTH2 agonists.

References

Comparative

A Comparative Analysis of (R)-L-888607 and Prostaglandin D2: Receptor Binding, Signaling, and Functional Effects

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the synthetic compound (R)-L-888607 and the endogenous lipid mediator Prostaglandin D2 (PGD2). The focus is on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic compound (R)-L-888607 and the endogenous lipid mediator Prostaglandin D2 (PGD2). The focus is on their interactions with the Prostaglandin D2 receptors, DP1 and CRTH2 (DP2), their subsequent signaling pathways, and their physiological effects. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug discovery.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and other immune cells, playing a crucial role in allergic and inflammatory responses.[1][2] It exerts its diverse biological effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] These two receptors often mediate opposing physiological effects, making the selective modulation of their activity a key area of therapeutic interest.[3] (R)-L-888607 is a synthetic compound that has been identified as a potent and selective agonist for the CRTH2 receptor.[4][5] This guide will compare the biochemical and cellular effects of (R)-L-888607 and PGD2, providing quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (R)-L-888607 and Prostaglandin D2 for the human DP1 and CRTH2 receptors.

Compound Receptor Binding Affinity (Ki) (nM) Reference
(R)-L-888607CRTH2 (DP2)0.8
4[4]
DP1211[4]
2331
Prostaglandin D2CRTH2 (DP2)2.4[4]
2.91[4]
DP1~0.3 (8-fold higher affinity than for CRTH2)[4]

Table 1: Comparative Binding Affinities (Ki) of (R)-L-888607 and Prostaglandin D2 at DP1 and CRTH2 Receptors.

Compound Receptor Functional Potency (EC50) (nM) Assay Type Reference
(R)-L-888607CRTH2 (DP2)0.4Eosinophil Chemotaxis[4]
Prostaglandin D2DP1376Chloride Secretion in colonic mucosa
CRTH2 (DP2)Not explicitly found in a comparable format--

Table 2: Comparative Functional Potencies (EC50) of (R)-L-888607 and Prostaglandin D2.

Signaling Pathways

Prostaglandin D2 activates two distinct signaling cascades through its interaction with DP1 and CRTH2 receptors. (R)-L-888607, being a selective CRTH2 agonist, primarily activates the CRTH2 pathway.

Prostaglandin D2 Signaling

PGD2's binding to the DP1 receptor , which is coupled to a Gs alpha subunit (Gαs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, its interaction with the CRTH2 (DP2) receptor , coupled to a Gi alpha subunit (Gαi), inhibits adenylyl cyclase, resulting in a decrease in cAMP.[3] Activation of CRTH2 also leads to an increase in intracellular calcium ([Ca2+]) mobilization.[4]

PGD2_Signaling cluster_DP1 DP1 Receptor Signaling cluster_CRTH2 CRTH2 (DP2) Receptor Signaling PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gαs DP1->Gs activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 stimulates cAMP_up ↑ cAMP AC_DP1->cAMP_up Gi Gαi CRTH2->Gi activates AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 inhibits Ca_up ↑ [Ca2+] Gi->Ca_up promotes cAMP_down ↓ cAMP AC_CRTH2->cAMP_down R_L_888607_Signaling cluster_CRTH2 CRTH2 (DP2) Receptor Signaling R_L_888607 (R)-L-888607 CRTH2 CRTH2 (DP2) Receptor R_L_888607->CRTH2 selectively activates Gi Gαi CRTH2->Gi activates AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 inhibits Ca_up ↑ [Ca2+] Gi->Ca_up promotes cAMP_down ↓ cAMP AC_CRTH2->cAMP_down Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound prep->incubation separation Separate bound from free radioligand via filtration incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

References

Validation

Validating CRTH2 Antagonist Efficacy: A Comparative Guide Utilizing the Selective Agonist (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Validation of Chemoattractant Receptor-Homologous Molecule Expressed on T Helper Type 2 Cells (CRTH2) Antagonists. The Chemoattr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Validation of Chemoattractant Receptor-Homologous Molecule Expressed on T Helper Type 2 Cells (CRTH2) Antagonists.

The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation by prostaglandin D2 (PGD2) triggers the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, perpetuating the type 2 inflammatory response. Consequently, the development of potent and selective CRTH2 antagonists is a significant area of interest for novel anti-inflammatory therapeutics.

This guide provides a framework for the validation and comparison of CRTH2 antagonists, leveraging the potent and selective CRTH2 agonist, (R)-L 888607 . It is crucial to note that (R)-L 888607 is a CRTH2 agonist, not an antagonist, and serves as an invaluable tool for probing the receptor's function and assessing the potency of antagonist candidates.[1] This document outlines key experimental protocols and presents comparative data for several prominent CRTH2 antagonists.

Comparative Analysis of CRTH2 Antagonists

The efficacy of a CRTH2 antagonist is determined by its ability to inhibit the binding of agonists like PGD2 and to block the subsequent cellular responses. The following table summarizes the in vitro potency of several CRTH2 antagonists that have been investigated for their therapeutic potential.

CompoundTypeBinding Affinity (Ki)Functional Inhibition (IC50)
AZD1981 Selective CRTH2 Antagonist4 nM (human CRTH2)Eosinophil shape change: ~10 nM
OC000459 (Timapiprant) Selective CRTH2 Antagonist13 nM (human recombinant DP2), 4 nM (human native DP2)[2]Th2 lymphocyte chemotaxis: 28 nM, IL-13 production: 19 nM, Eosinophil shape change: 11 nM[3]
BI 671800 Selective CRTH2 AntagonistNot explicitly stated as Ki, but IC50 for PGD2 binding is 4.5 nM (human CRTH2)[4]Not explicitly stated
Fevipiprant (QAW039) Selective CRTH2 AntagonistKD: 1.1 nM (human CRTH2)[2]PGD2-induced eosinophil shape change: 0.44 nM[2]
Setipiprant (ACT-129968) Selective CRTH2 AntagonistDissociation constant: 6 nM[5]6.0 nM[4]

Experimental Protocols for Antagonist Validation

To validate the activity of CRTH2 antagonists, a series of in vitro assays are typically employed. The selective agonist (R)-L 888607 can be used as a pharmacological tool in these assays to stimulate the CRTH2 receptor and subsequently measure the inhibitory effect of the antagonist being tested.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CRTH2 receptor.

Objective: To determine the binding affinity (Ki) of the antagonist.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CRTH2 receptor (e.g., HEK293 cells).

  • Assay Buffer: Utilize a binding buffer, typically 50 mM HEPES, 10 mM MnCl2, 1 mM EDTA, and 0.2% BSA, at pH 7.0.

  • Competition Assay: Incubate the cell membranes with a constant concentration of a radiolabeled CRTH2 agonist (e.g., [3H]-PGD2) and varying concentrations of the unlabeled antagonist.

  • Incubation: Allow the binding to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Activation of the Gi-coupled CRTH2 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this agonist-induced calcium flux.

Objective: To determine the functional potency (IC50) of the antagonist in blocking CRTH2 signaling.

General Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing CRTH2 (e.g., human eosinophils or CHO-K1 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Antagonist Pre-incubation: Incubate the dye-loaded cells with varying concentrations of the CRTH2 antagonist.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a CRTH2 agonist, such as (R)-L 888607 or PGD2.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.

Eosinophil Chemotaxis Assay

A key function of CRTH2 is to mediate the migration of eosinophils to sites of inflammation. This assay assesses the ability of an antagonist to inhibit this chemotactic response.

Objective: To evaluate the antagonist's ability to block a physiologically relevant cellular response.

General Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

  • Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Assay Setup: Place the isolated eosinophils, pre-incubated with or without the CRTH2 antagonist, in the upper chamber. Add a chemoattractant, such as (R)-L 888607 or PGD2, to the lower chamber.

  • Incubation: Incubate the chamber at 37°C to allow for cell migration.

  • Cell Quantification: After the incubation period, count the number of eosinophils that have migrated through the membrane to the lower chamber.

  • Data Analysis: Determine the concentration of the antagonist required to inhibit the agonist-induced chemotaxis by 50% (IC50).

Visualizing Key Pathways and Workflows

To aid in the understanding of CRTH2 signaling and the process of antagonist validation, the following diagrams have been generated.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (GPCR) G_protein Gi/o CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PGD2 PGD2 / (R)-L 888607 PGD2->CRTH2 Binds IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Chemotaxis Chemotaxis & Cell Activation Ca_release->Chemotaxis Leads to Antagonist CRTH2 Antagonist Antagonist->CRTH2 Blocks Antagonist_Validation_Workflow Start Start: Antagonist Candidate Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Start->Functional_Assay Data_Analysis Data Analysis & Comparison (Determine IC50) Binding_Assay->Data_Analysis Cellular_Assay Cell-Based Functional Assay (e.g., Eosinophil Chemotaxis) Functional_Assay->Cellular_Assay Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Comparative

(R)-L 888607: A Comparative Analysis of Cross-Reactivity with DP1 Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the CRTH2 receptor agonist (R)-L 888607 and its cross-reactivity with the DP1 receptor. The information present...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CRTH2 receptor agonist (R)-L 888607 and its cross-reactivity with the DP1 receptor. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's selectivity and potential off-target effects.

Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor is a key player in the inflammatory cascade, particularly in allergic diseases like asthma. In contrast, the DP1 receptor, another receptor for prostaglandin D2 (PGD2), is coupled to a different signaling pathway and often mediates opposing effects. Understanding the selectivity profile of compounds like (R)-L 888607 is therefore critical for predicting their biological effects and therapeutic potential.

Executive Summary of Comparative Data

The following table summarizes the binding affinities and functional potencies of (R)-L 888607 for the human CRTH2 and DP1 receptors. For comparative purposes, data for the well-characterized DP1 receptor agonist BW245C and antagonist Laropiprant are also included.

CompoundPrimary TargetReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Functional Assay Type
(R)-L 888607 CRTH2 AgonistCRTH20.80.4Eosinophil Chemotaxis
DP12331Not Reported-
BW245C DP1 AgonistDP1Not Reported1.1cAMP Accumulation
826Eosinophil Survival
Laropiprant DP1 AntagonistDP1Not Reported-Selective DP1 Antagonist

Signaling Pathways

The distinct signaling pathways of CRTH2 and DP1 receptors underscore the importance of selective ligand activity.

  • CRTH2 Receptor Signaling: Upon agonist binding, the CRTH2 receptor couples to the Gi alpha subunit of the G protein complex. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration. This pathway is associated with pro-inflammatory responses, including the chemotaxis of eosinophils and Th2 lymphocytes.

  • DP1 Receptor Signaling: In contrast, the DP1 receptor is coupled to the Gs alpha subunit. Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This signaling cascade is often associated with anti-inflammatory and vasodilatory effects.

G_protein_signaling cluster_crth2 CRTH2 Signaling cluster_dp1 DP1 Signaling crth2 CRTH2 gi Gi crth2->gi Agonist ((R)-L 888607) ac_inhib Adenylyl Cyclase (Inhibition) gi->ac_inhib ca_inc ↑ Ca2+ gi->ca_inc camp_dec ↓ cAMP ac_inhib->camp_dec pro_inflam Pro-inflammatory Responses camp_dec->pro_inflam ca_inc->pro_inflam dp1 DP1 gs Gs dp1->gs Agonist (PGD2, BW245C) ac_act Adenylyl Cyclase (Activation) gs->ac_act camp_inc ↑ cAMP ac_act->camp_inc anti_inflam Anti-inflammatory Responses camp_inc->anti_inflam

Figure 1: Simplified signaling pathways of CRTH2 and DP1 receptors.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experimental methods used to determine the binding affinity and functional activity of the compounds.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

binding_assay start Start prep Prepare cell membranes expressing the receptor (CRTH2 or DP1) start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]PGD2) and varying concentrations of the test compound ((R)-L 888607) prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the bound radioligand separate->measure analyze Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) measure->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end camp_assay start Start seed_cells Seed cells expressing the receptor (CRTH2 or DP1) into microplates start->seed_cells stimulate Stimulate cells with varying concentrations of the test compound seed_cells->stimulate forskolin For Gi-coupled receptors (CRTH2), co-stimulate with forskolin to elevate basal cAMP levels stimulate->forskolin lyse Lyse the cells to release intracellular cAMP forskolin->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Analyze data to determine the EC50 (for agonists) or IC50 (for antagonists) detect->analyze end End analyze->end

Validation

A Comparative Analysis of (R)-L 888607 and Fevipiprant in CRTH2 Receptor Studies

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two key compounds used in the study of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key compounds used in the study of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a critical target in allergic diseases. We will examine the distinct pharmacological profiles of the CRTH2 agonist (R)-L 888607 and the CRTH2 antagonist fevipiprant, presenting available experimental data to elucidate their contrasting effects on the CRTH2 signaling pathway.

Introduction to CRTH2 and its Role in Allergic Inflammation

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma.[1] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[1] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), which is released from activated mast cells.[2] Activation of the CRTH2 receptor by PGD2 triggers a signaling cascade that promotes the migration and activation of these inflammatory cells, leading to the release of pro-inflammatory cytokines and mediators, ultimately contributing to the pathophysiology of allergic inflammation.[2]

(R)-L 888607: A CRTH2 Agonist

(R)-L 888607 is a potent and selective synthetic agonist for the human CRTH2 receptor.[3] Unlike antagonists that block receptor activity, agonists like (R)-L 888607 mimic the action of the natural ligand, PGD2, thereby activating the CRTH2 receptor and initiating its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of CRTH2 activation in vitro and in vivo.

Fevipiprant: A CRTH2 Antagonist

Fevipiprant (also known as QAW039) is an orally available, selective antagonist of the CRTH2 receptor.[4] By competitively binding to the CRTH2 receptor, fevipiprant blocks the binding of PGD2 and thereby inhibits the subsequent inflammatory signaling cascade.[4] It has been extensively investigated in clinical trials for the treatment of asthma.[5][6][7]

Comparative Data

The following table summarizes the available quantitative data for (R)-L 888607 and fevipiprant, highlighting their opposing mechanisms of action.

Parameter(R)-L 888607Fevipiprant
Mechanism of Action CRTH2 AgonistCRTH2 Antagonist
Binding Affinity (Human CRTH2) Kᵢ = 0.8 nM[3][8]Kᵢ = 1.14 nM[9]
Functional Activity Induces morphological response in human eosinophils[3]Inhibits PGD₂-induced eosinophil shape change (IC₅₀ = 0.44 nM in human whole blood)[10]
Clinical Development Used as a research tool[3]Investigated in Phase III clinical trials for asthma[11]

Signaling Pathways and Experimental Workflows

To visualize the interactions of these compounds with the CRTH2 receptor and the experimental methods used to study them, we provide the following diagrams in DOT language.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gαi/Gβγ CRTH2->G_protein Activates PGD2 PGD2 PGD2->CRTH2 Binds & Activates R_L_888607 (R)-L 888607 (Agonist) R_L_888607->CRTH2 Binds & Activates Fevipiprant Fevipiprant (Antagonist) Fevipiprant->CRTH2 Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Inflammation Pro-inflammatory Responses (e.g., Chemotaxis, Cytokine Release) Ca_release->Inflammation Leads to

CRTH2 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models receptor_binding Receptor Binding Assay calcium_mobilization Calcium Mobilization Assay receptor_binding->calcium_mobilization Determine functional activity cell_migration Cell Migration Assay calcium_mobilization->cell_migration ova_model Ovalbumin-Induced Allergic Asthma Model airway_inflammation Assessment of Airway Inflammation (e.g., BALF analysis) ova_model->airway_inflammation airway_hyperresponsiveness Measurement of Airway Hyperresponsiveness ova_model->airway_hyperresponsiveness start Compound Synthesis ((R)-L 888607 or Fevipiprant) start->receptor_binding start->ova_model Test in vivo efficacy

Experimental Workflow

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound to the CRTH2 receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTH2 receptor (e.g., HEK293 cells).[12]

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [³H]-PGD₂) and varying concentrations of the unlabeled test compound ((R)-L 888607 or fevipiprant).[12]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[13]

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.[13]

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Kᵢ) of the test compound is calculated.[13]

Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the CRTH2 receptor-mediated increase in intracellular calcium.

  • Cell Culture: Cells expressing the CRTH2 receptor are cultured in a microplate.[14][15]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Compound Addition: The test compound is added to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a CRTH2 agonist (e.g., PGD₂ or (R)-L 888607).[17]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[16][17]

  • Data Analysis: The data are used to determine the potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists) of the compound.[16]

In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model

This animal model is used to evaluate the in vivo efficacy of compounds in a setting of allergic airway inflammation.

  • Sensitization: Mice are sensitized to ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum).[18]

  • Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.[18]

  • Treatment: The test compound (e.g., fevipiprant) is administered to the mice before or during the challenge phase.

  • Assessment of Airway Inflammation: At the end of the study, bronchoalveolar lavage fluid (BALF) is collected to analyze the number and type of inflammatory cells (e.g., eosinophils). Lung tissue may also be collected for histological analysis.[19][20]

  • Measurement of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is assessed by measuring the degree of bronchoconstriction in response to a bronchoconstricting agent like methacholine.[19]

Conclusion

(R)-L 888607 and fevipiprant represent two sides of the pharmacological coin for the CRTH2 receptor. As a potent agonist, (R)-L 888607 is an invaluable research tool for dissecting the intricate signaling pathways and downstream effects of CRTH2 activation. In contrast, fevipiprant, as a selective antagonist, has been explored as a therapeutic agent to mitigate the pro-inflammatory consequences of CRTH2 activation in allergic diseases like asthma. The comparative data and experimental protocols presented in this guide offer a foundational understanding for researchers engaged in the study of CRTH2 and the development of novel therapeutics targeting this important receptor. While fevipiprant showed some promise in early trials by reducing sputum eosinophils, it ultimately did not demonstrate sufficient clinical benefit in larger Phase III studies to warrant regulatory approval for asthma.[4][5] This highlights the complexity of translating preclinical and early clinical findings to broad therapeutic success.

References

Comparative

Ramatroban's Efficacy in Blocking DP2 Receptor-Mediated Responses: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to DP2 Receptor Signaling and the Role of Ramatroban The DP2 receptor is a G protein-coupled receptor that plays a crucial role in allergic inf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DP2 Receptor Signaling and the Role of Ramatroban

The DP2 receptor is a G protein-coupled receptor that plays a crucial role in allergic inflammation.[1] Its activation by agonists like PGD2 leads to the migration and activation of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes.[1] (R)-L 888607 is a potent and selective synthetic agonist for the DP2 receptor, making it a valuable tool for studying DP2-mediated signaling pathways.

Ramatroban is a dual-action antagonist, targeting both the thromboxane A2 (TP) receptor and the DP2 receptor.[][3] Its ability to block the DP2 receptor makes it a therapeutic agent for allergic conditions such as allergic rhinitis.[][3] This guide focuses on the DP2 antagonist properties of ramatroban and compares its potency with other known antagonists in blocking agonist-induced cellular responses.

Comparative Efficacy of DP2 Receptor Antagonists

The following tables summarize the quantitative data on the potency of ramatroban and other DP2 receptor antagonists in various in vitro assays.

Table 1: Inhibitory Potency of Ramatroban on PGD2-Induced Responses

AssayParameterRamatrobanReference
[³H]PGD₂ Binding to CRTH2 TransfectantsIC₅₀100 nM[4]
PGD₂-induced Ca²⁺ Mobilization in CRTH2 TransfectantsIC₅₀30 nM[4]
PGD₂-induced Eosinophil MigrationIC₅₀170 nM[4]

Table 2: Comparative Potency of Various DP2 Receptor Antagonists

AntagonistParameterValueAssayReference
Ramatroban pKB7.44PGD₂-activated DP2 receptor sensor[3]
FevipiprantpKB8.38PGD₂-activated DP2 receptor sensor[3]
AZD1981pKB8.06PGD₂-activated DP2 receptor sensor[3]
AZ11665362Potency vs. Ramatroban≥10x more potentMultiple assays[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DP2 receptor signaling pathway and a general experimental workflow for assessing antagonist efficacy.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DP2_Agonist (R)-L 888607 or PGD2 DP2_Receptor DP2 (CRTH2) Receptor DP2_Agonist->DP2_Receptor G_Protein Gi/o Protein DP2_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_Mobilization->Cellular_Response PKC->Cellular_Response Ramatroban Ramatroban Ramatroban->DP2_Receptor Blocks

DP2 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Target Cells (e.g., Eosinophils) Preincubation Pre-incubate Cells with Antagonist or Vehicle Cell_Isolation->Preincubation Antagonist_Prep Prepare Ramatroban and other Antagonist Solutions Antagonist_Prep->Preincubation Agonist_Prep Prepare (R)-L 888607 or PGD2 Solution Stimulation Stimulate Cells with Agonist Agonist_Prep->Stimulation Preincubation->Stimulation Measurement Measure Cellular Response (e.g., Migration, Ca²⁺ flux) Stimulation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response IC50_Calc Calculate IC₅₀ or pKʙ Values Dose_Response->IC50_Calc Comparison Compare Potency of Antagonists IC50_Calc->Comparison

General experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily based on the study by Sugimoto et al. (2003) which investigated the effect of ramatroban on PGD2-induced responses.

[³H]PGD₂ Binding Assay
  • Cell Culture and Membrane Preparation: HEK293 cells stably transfected with the human CRTH2 (DP2) receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with 1 nM [³H]PGD₂ in a binding buffer. For competition assays, varying concentrations of unlabeled ramatroban or other antagonists are included in the incubation mixture.

  • Incubation and Filtration: The reaction is incubated at room temperature, and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀) is determined by non-linear regression analysis.

Calcium Mobilization Assay
  • Cell Loading: CRTH2-transfected cells or isolated eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer or a fluorescence plate reader.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of ramatroban or a vehicle control for a specified period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

  • Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC₅₀ value is determined from the dose-response curve.

Eosinophil Chemotaxis Assay
  • Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation and immunomagnetic bead separation.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a chemotaxis buffer containing various concentrations of PGD2.

  • Cell Loading: A suspension of isolated eosinophils, pre-incubated with different concentrations of ramatroban or vehicle, is placed in the upper wells, separated from the lower wells by a microporous membrane.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.

  • Cell Counting: After the incubation period, the number of eosinophils that have migrated to the lower wells is quantified, typically by manual counting using a microscope or by using an automated cell counter.

  • Data Analysis: The percentage of inhibition of migration by the antagonist is calculated for each concentration, and the IC₅₀ value is determined.

Conclusion

The available data demonstrates that ramatroban is a potent antagonist of the DP2 receptor, effectively inhibiting key cellular responses involved in allergic inflammation, such as calcium mobilization and eosinophil migration induced by the natural agonist PGD2. When compared to other DP2 antagonists like fevipiprant and AZD1981, ramatroban shows a comparatively lower potency in some assays. However, its dual antagonism of both DP2 and TP receptors may offer a broader therapeutic effect in certain inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the inhibitory effects of ramatroban and other compounds on DP2 receptor-mediated responses, including those induced by the specific agonist (R)-L 888607.

References

Validation

Comparative Analysis of (R)-L 888607 and CAY10471: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key modulators of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key modulators of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2): the agonist (R)-L 888607 and the antagonist CAY10471. This document summarizes their biochemical properties, mechanisms of action, and available experimental data to facilitate informed decisions in research and development.

Introduction

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. It is activated by prostaglandin D2 (PGD2), leading to the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. The modulation of CRTH2 activity through selective agonists and antagonists is a critical area of research for developing novel therapeutics. This guide focuses on two such modulators: (R)-L 888607, a potent and selective CRTH2 agonist, and CAY10471, a potent and highly selective CRTH2 antagonist.

Biochemical Properties and Mechanism of Action

(R)-L 888607 is a synthetic agonist that selectively binds to and activates the CRTH2 receptor. Its agonistic activity mimics the action of the endogenous ligand PGD2, initiating downstream signaling pathways that lead to cellular responses such as chemotaxis and cytokine release.

CAY10471 , an analog of Ramatroban, is a potent and selective antagonist of the human CRTH2 receptor.[1] Unlike its predecessor, CAY10471 exhibits significantly improved potency and selectivity, effectively blocking the binding of PGD2 and subsequent receptor activation.[1] This inhibitory action prevents the pro-inflammatory signaling cascade mediated by CRTH2.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for (R)-L 888607 and CAY10471, providing a clear comparison of their potency and selectivity.

Parameter (R)-L 888607 (Agonist) CAY10471 (Antagonist) Reference
Target Human CRTH2 ReceptorHuman CRTH2 Receptor[1]
Ki (nM) 40.6[1]
EC50 (nM) 0.4-
IC50 (nM) -1.2 (cAMP inhibition)[2]

Table 1: Potency at Human CRTH2 Receptor

Receptor (R)-L 888607 Ki (nM) CAY10471 Ki (nM) Reference
CRTH2 40.6[1]
DP1 2111200[1]
TP >10,000>10,000[1]

Table 2: Selectivity Profile against Prostanoid Receptors

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_agonist Agonist Action: (R)-L 888607 cluster_antagonist Antagonist Action: CAY10471 PGD2 PGD2 / (R)-L 888607 CRTH2_active CRTH2 Receptor (Active State) PGD2->CRTH2_active Binds to G_protein Gαi/o Activation CRTH2_active->G_protein Activates PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cell_response CAY10471 CAY10471 CRTH2_inactive CRTH2 Receptor (Inactive State) CAY10471->CRTH2_inactive Binds to No_signal No Downstream Signaling CRTH2_inactive->No_signal PGD2_antagonist PGD2 PGD2_antagonist->CRTH2_inactive Binding Blocked

Caption: CRTH2 Receptor Signaling Pathway: Agonist vs. Antagonist action.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep 1. Membrane Preparation (Cells expressing CRTH2) incubation 2. Incubation (Membranes + Radioligand ± Competitor) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis (Determine Ki values) counting->analysis

Caption: Workflow for a typical Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of (R)-L 888607 and CAY10471 for the CRTH2 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human CRTH2.

    • Radioligand: [³H]-PGD2.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Competitor compounds: (R)-L 888607, CAY10471, and unlabeled PGD2.

    • Glass fiber filters (GF/C).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the competitor compound, and 50 µL of [³H]-PGD2 (final concentration ~2-3 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (approximately 20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGD2.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This functional assay is used to determine the IC50 of the antagonist CAY10471 by measuring its ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • CHO-K1 cells co-expressing human CRTH2 and a CRE-luciferase reporter gene.

    • Assay medium: DMEM/F12 with 0.1% BSA.

    • Forskolin.

    • PGD2 (agonist).

    • CAY10471 (antagonist).

    • Luciferase assay reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay medium.

    • Pre-incubate the cells with various concentrations of CAY10471 for 15 minutes at 37°C.

    • Add a fixed concentration of PGD2 (typically at its EC80) and forskolin to all wells.

    • Incubate for 4 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Eosinophil Chemotaxis Assay

This assay evaluates the ability of the agonist (R)-L 888607 to induce the migration of eosinophils.

  • Materials:

    • Human eosinophils isolated from peripheral blood.

    • Chemotaxis buffer: HBSS with 0.1% BSA.

    • (R)-L 888607.

    • Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size filter.

  • Procedure:

    • Place various concentrations of (R)-L 888607 in the lower wells of the chemotaxis chamber.

    • Place the filter membrane over the lower wells.

    • Add the eosinophil suspension to the upper wells.

    • Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Remove the filter, fix, and stain it.

    • Count the number of migrated cells in multiple high-power fields using a microscope.

    • Determine the concentration-dependent chemotactic response.

Conclusion

This comparative guide provides a detailed overview of the CRTH2 agonist (R)-L 888607 and the antagonist CAY10471. The presented data highlights their distinct mechanisms of action and provides a quantitative basis for their use in research. The detailed experimental protocols offer a practical resource for scientists investigating the CRTH2 signaling pathway and its role in inflammatory diseases. The high potency and selectivity of both compounds make them valuable tools for elucidating the physiological and pathological functions of the CRTH2 receptor.

References

Comparative

Validating the Role of CRTH2: A Comparative Guide Using Knockout Models and the Agonist (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the validation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) using kn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) using knockout models, with a focus on the role of the potent agonist (R)-L 888607. We present supporting experimental data, detailed protocols, and visualizations to objectively assess the function of CRTH2 in inflammatory responses.

Unveiling the Function of CRTH2

CRTH2, also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key receptor for prostaglandin D2 (PGD2) and plays a significant role in allergic inflammation.[1][2] It is primarily expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][2] Activation of CRTH2 is known to induce chemotaxis, cytokine release, and degranulation of these cells, contributing to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][3]

To unequivocally establish the in vivo functions of CRTH2, two powerful and complementary tools are employed: CRTH2 knockout (CRTH2-/-) mouse models and selective CRTH2 ligands like the agonist (R)-L 888607. CRTH2-/- mice lack a functional CRTH2 receptor, allowing researchers to study the consequences of its absence in disease models.[1][4] Conversely, potent and selective agonists like (R)-L 888607 can be used to specifically activate the receptor and observe the downstream physiological effects in both wild-type and knockout animals. This dual approach provides robust validation of the receptor's role.

Data Presentation: Agonist-Induced Responses in Wild-Type vs. CRTH2 Knockout Models

The following tables summarize quantitative data from studies comparing the effects of a CRTH2 agonist in wild-type (WT) and CRTH2 knockout (CRTH2-/-) mice, highlighting the CRTH2-dependent nature of the observed responses.

Table 1: Effect of Intranasal PGD2 Administration on Lung ILC2 Accumulation

Treatment GroupMean ILC2s per Lung (± SEM)Fold Change vs. Vehicle
Wild-Type (WT)
Vehicle5,000 ± 1,0001.0
PGD2 (2.5 mg/kg for 3 days)15,000 ± 2,500*3.0
CRTH2 Knockout (Gpr44-/-)
Vehicle4,800 ± 9001.0
PGD2 (2.5 mg/kg for 3 days)5,200 ± 1,1001.1

*p < 0.05 compared to vehicle-treated WT mice. Data adapted from a study on the role of the PGD2-CRTH2 pathway in regulating ILC2 accumulation.[5] This table clearly demonstrates that the PGD2-induced accumulation of ILC2s in the lung is dependent on the presence of the CRTH2 receptor.

Table 2: Inflammatory Cell Infiltration in a Chronic Asthma Model

GenotypeTotal Inflammatory Cells in BALF (x10⁴ ± SEM)Eosinophils in BALF (x10⁴ ± SEM)
Wild-Type (WT)27.9 ± 2.56.8 ± 1.1
CRTH2 Knockout (CRTH2-/-)18.0 ± 2.62.0 ± 0.5

*p < 0.001 compared to WT mice. BALF = Bronchoalveolar Lavage Fluid. Data from a study on the role of CRTH2 in a chronic mouse model of asthma.[6] This table illustrates the essential role of CRTH2 in mediating sustained eosinophilic inflammation in the airways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo CRTH2 Agonist Administration and Analysis of Lung Inflammation

Objective: To determine the in vivo effect of a CRTH2 agonist on the recruitment of inflammatory cells to the lungs in wild-type and CRTH2 knockout mice.

Materials:

  • Wild-type and CRTH2-/- mice (e.g., C57BL/6 background)

  • CRTH2 agonist (e.g., PGD2 or a selective synthetic agonist like (R)-L 888607)

  • Vehicle control (e.g., sterile PBS with a small percentage of DMSO or ethanol)

  • Anesthesia (e.g., isoflurane)

  • Micropipettes and sterile tips

  • Bronchoalveolar lavage (BAL) equipment (catheter, syringe, sterile saline)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and slides

  • Staining reagents (e.g., Wright-Giemsa stain)

  • Microscope

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

  • Agonist Preparation: Dissolve the CRTH2 agonist in a suitable vehicle at the desired concentration. A common protocol for PGD2 involves dissolving it in a 1:10 DMSO in PBS solution.[5]

  • Intranasal Administration: Lightly anesthetize the mice. Administer a specific volume (e.g., 50 µL) of the agonist solution or vehicle control intranasally to each mouse.[5] This procedure is typically repeated for a set number of days (e.g., 3 consecutive days).[5]

  • Bronchoalveolar Lavage (BAL): 24 hours after the final administration, euthanize the mice. Expose the trachea and insert a catheter. Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 1 mL).

  • Cell Counting and Differentiation: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa to differentiate and count the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: Compare the number of total and differential inflammatory cells in the BAL fluid between the different treatment groups (WT + vehicle, WT + agonist, CRTH2-/- + vehicle, CRTH2-/- + agonist).

Eosinophil Chemotaxis Assay

Objective: To assess the in vitro chemotactic response of eosinophils to a CRTH2 agonist.

Materials:

  • Isolated eosinophils from wild-type and CRTH2 knockout mice (or human peripheral blood)

  • Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)

  • CRTH2 agonist (e.g., (R)-L 888607 or DK-PGD2)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Incubator (37°C, 5% CO2)

  • Cell counting method (e.g., Calcein AM staining and fluorescence plate reader)

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the bone marrow or peripheral blood of WT and CRTH2-/- mice using standard immunomagnetic separation techniques.

  • Assay Setup: Place the chemotaxis buffer containing different concentrations of the CRTH2 agonist in the lower wells of the chemotaxis chamber.

  • Cell Loading: Place the filter membrane over the lower wells. Add a suspension of isolated eosinophils to the upper wells.

  • Incubation: Incubate the chamber for a specified period (e.g., 1-2 hours) at 37°C in a humidified incubator.

  • Quantification of Migration: After incubation, remove the filter. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye like Calcein AM, or by direct cell counting.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration for both WT and CRTH2-/- eosinophils to determine the chemotactic response.

Mandatory Visualization

CRTH2 Signaling Pathway

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRTH2 CRTH2 (GPR44) G_protein Gαi/βγ CRTH2->G_protein Activation PLCb PLCβ G_protein->PLCb Gβγ activates AC Adenylate Cyclase G_protein->AC Gαi inhibits IP3 IP3 PLCb->IP3 cleaves PIP2 to DAG DAG cAMP ↓ cAMP PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_Response Cellular Responses: - Chemotaxis - Cytokine Release - Degranulation Ca_release->Cell_Response Agonist (R)-L 888607 or PGD2 Agonist->CRTH2

Caption: CRTH2 signaling cascade upon agonist binding.

Experimental Workflow: In Vivo Validation

experimental_workflow cluster_groups Experimental Groups WT_vehicle Wild-Type + Vehicle Treatment Intranasal Administration (e.g., 3 days) WT_vehicle->Treatment WT_agonist Wild-Type + (R)-L 888607 WT_agonist->Treatment KO_vehicle CRTH2-/- + Vehicle KO_vehicle->Treatment KO_agonist CRTH2-/- + (R)-L 888607 KO_agonist->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Analysis Cell Count & Differentiation (Eosinophils, etc.) BAL->Analysis Conclusion CRTH2-dependent Inflammatory Response Analysis->Conclusion

Caption: Workflow for in vivo validation of CRTH2 function.

Conclusion

The combined use of CRTH2 knockout models and selective agonists provides a robust framework for validating the role of this receptor in allergic inflammation. The absence of a response to a CRTH2 agonist in knockout animals, as demonstrated by the data with PGD2, offers definitive evidence of the receptor's involvement. While direct studies with (R)-L 888607 in CRTH2-/- mice would be ideal, the existing data with the natural ligand strongly supports the critical role of CRTH2 in mediating the recruitment and activation of key inflammatory cells. This guide provides researchers with the foundational knowledge and experimental approaches necessary to further investigate the therapeutic potential of targeting the CRTH2 pathway.

References

Validation

A Head-to-Head Comparison of Selective CRTH2 Agonists for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of selective agonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cell...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of selective agonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G protein-coupled receptor that plays a pivotal role in allergic inflammation, making its agonists valuable tools for studying diseases such as asthma and allergic rhinitis. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to aid in the selection of the most appropriate agonist for your research needs.

Quantitative Comparison of Selective CRTH2 Agonists

The following tables summarize the binding affinity and functional potency of commonly studied selective CRTH2 agonists. Prostaglandin D2 (PGD2) is the endogenous ligand for CRTH2 and is included for reference. Its metabolites, along with synthetic compounds and a notable NSAID, are compared.

Table 1: Binding Affinity (Ki) of Selective CRTH2 Agonists

CompoundHuman CRTH2 Ki (nM)Notes
Prostaglandin D2 (PGD2)2.4 - 61Endogenous ligand, serves as a benchmark.[1]
13,14-dihydro-15-keto-PGD2 (DK-PGD2)2.91A stable metabolite of PGD2.[1]
15-deoxy-Δ12,14-PGD2 (15d-PGJ2)3.15Selective for CRTH2 over DP receptor.[1][2]
Δ12-Prostaglandin D2 (Δ12-PGD2)~17.4 (pKi = 7.63)A product of PGD2 isomerization.[3]
15R-methyl-PGD2Not explicitly found as KiDescribed as the most potent known DP2 receptor agonist.[4]
Indomethacin25.0A non-steroidal anti-inflammatory drug (NSAID) with potent CRTH2 agonist activity.[1]

Table 2: Functional Potency (EC50) of Selective CRTH2 Agonists

CompoundAssay TypeCell TypeEC50 (nM)Notes
Prostaglandin D2 (PGD2)Calcium MobilizationCRTH2-transfected K562 cells~1-10
ChemotaxisTh2 cells, eosinophils, basophils2 - 20[5][6]
13,14-dihydro-15-keto-PGD2 (DK-PGD2)---Selective CRTH2 agonist.
15-deoxy-Δ12,14-PGD2 (15d-PGJ2)---Selective agonist for CRTH2.[2]
Δ12-Prostaglandin D2 (Δ12-PGD2)Calcium MobilizationCHO cells expressing human CRTH2Similar to PGD2
15R-methyl-PGD2Eosinophil ChemoattractionHuman Eosinophils1.7Approximately 5 times more potent than PGD2.[4]
IndomethacinCalcium MobilizationCRTH2-transfected K562 cells~50
ChemotaxisTh2 cells, eosinophils, basophils50 - 500[5][6]

Table 3: Selectivity Profile of CRTH2 Agonists

CompoundSelectivity for CRTH2 over DP1 ReceptorNotes
13,14-dihydro-15-keto-PGD2 (DK-PGD2)High (2000-fold)A highly selective agonist for evaluating CRTH2-specific effects.[2]
15-deoxy-Δ12,14-PGD2 (15d-PGJ2)High (89-fold)Preferentially binds CRTH2 over the DP receptor.[1]
Δ12-Prostaglandin D2 (Δ12-PGD2)Moderate (55-fold)Shows good selectivity for CRTH2.[3]
15R-methyl-PGD2HighHas virtually no activity at the DP1 receptor.[7]
IndomethacinHighDoes not activate DP1 receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the CRTH2 signaling pathway and a typical experimental workflow.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_increase ↑ Intracellular Ca²⁺ PLC->Ca2_increase Agonist CRTH2 Agonist (e.g., PGD2) Agonist->CRTH2 Binds Cellular_Response Cellular Response (Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2_increase->Cellular_Response

Caption: CRTH2 Receptor Signaling Pathway.

Experimental_Workflow start Start: Select CRTH2 Agonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis calcium_assay Calcium Mobilization Assay (Determine EC50) functional_assay->calcium_assay chemotaxis_assay Chemotaxis/Shape Change Assay (Determine EC50) functional_assay->chemotaxis_assay calcium_assay->data_analysis chemotaxis_assay->data_analysis conclusion Conclusion: Select Optimal Agonist data_analysis->conclusion

Caption: General Experimental Workflow for CRTH2 Agonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is adapted from studies characterizing ligand binding to the human CRTH2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.

  • [3H]PGD2 (radioligand).

  • Unlabeled PGD2 (for determining non-specific binding).

  • Test compounds (selective CRTH2 agonists).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]PGD2 (typically near its Kd value), and varying concentrations of the test compound or unlabeled PGD2 (for competition curve).

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon CRTH2 activation.

Objective: To determine the functional potency (EC50) of a CRTH2 agonist.

Materials:

  • A cell line expressing the CRTH2 receptor (e.g., CRTH2-transfected K562 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from cells).

  • Test compounds (selective CRTH2 agonists).

  • 96-well or 384-well black-walled, clear-bottom plates.

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the CRTH2-expressing cells in the microplates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer, often containing probenecid.

  • Incubate the plate at 37°C for approximately 1 hour to allow for dye uptake.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • The instrument will measure the baseline fluorescence, then automatically add the test compounds to the cell plate and continue to record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated by plotting the response against the log of the agonist concentration.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a CRTH2 agonist to induce the migration of eosinophils.

Objective: To quantify the chemotactic potency (EC50) of a CRTH2 agonist on eosinophils.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size polycarbonate membrane).

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Test compounds (selective CRTH2 agonists).

  • A method for cell counting (e.g., flow cytometer or hemocytometer).

Procedure:

  • Isolate eosinophils from human peripheral blood.

  • Prepare serial dilutions of the test compounds in the assay medium and add them to the lower chambers of the Transwell plate.

  • Resuspend the isolated eosinophils in the assay medium and add a defined number of cells to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 1-3 hours).

  • After incubation, remove the inserts. The cells that have migrated through the membrane into the lower chamber are collected.

  • Count the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the agonist. The EC50 value, the concentration that induces a response halfway between the baseline and maximum, is determined.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of (R)-L 888607: A Guide for Laboratory Personnel

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals Core Principle: Handle as Hazardous Waste In the absence of specific degradation or neutralization data, (R)-L 8...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Principle: Handle as Hazardous Waste

In the absence of specific degradation or neutralization data, (R)-L 888607 must be managed as a hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]

Step-by-Step Disposal Protocol

  • Container Selection and Labeling:

    • Select a suitable, leak-proof container that is chemically compatible with (R)-L 888607.[1] The container must have a secure lid and be kept closed except when adding waste.[1][3]

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[1][4] The label must clearly identify the contents, including the full chemical name "(R)-L 888607". Chemical abbreviations or formulas are not acceptable.[1]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Segregate the waste from incompatible materials. For instance, keep it separate from acids, bases, oxidizers, and reactive chemicals to prevent dangerous reactions.[4][5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling (R)-L 888607 waste. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with (R)-L 888607, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.[3]

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1][3] After thorough rinsing and drying, and once the label is defaced, the container may be disposed of as regular solid waste, though institutional policies may vary.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3] Do not allow hazardous waste to accumulate in the laboratory.[3]

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific concentration limits for the disposal of (R)-L 888607, nor are there established experimental protocols for its neutralization or degradation. Researchers should operate under the assumption that it may be harmful to aquatic life and should not be released into the environment.

Parameter Guideline Citation
Disposal Method Treat as hazardous chemical waste.[1]
Container Type Chemically compatible, leak-proof, with a secure lid.[1]
Labeling "Hazardous Waste" with full chemical name.[1][4]
Storage Designated satellite accumulation area, segregated from incompatibles.[5]
Contaminated Items Dispose of as hazardous waste.[3]
Empty Containers Triple-rinse, collect rinsate as hazardous waste.[1][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical with limited safety information, such as (R)-L 888607.

G Figure 1. Disposal Workflow for (R)-L 888607 cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify (R)-L 888607 as Waste select_container Select Compatible, Leak-Proof Container start->select_container label_container Affix 'Hazardous Waste' Label with Full Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Designated Satellite Accumulation Area add_waste->store_waste segregate Segregate from Incompatible Materials store_waste->segregate container_full Container Full? segregate->container_full container_full->add_waste No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end Waste Removed by EHS contact_ehs->end

Disposal Workflow for (R)-L 888607.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and contact your EHS department for clarification on any questions or concerns.

References

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